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  • Product: (4-methyl-1H-indol-3-yl)methanol
  • CAS: 1090903-92-6

Core Science & Biosynthesis

Foundational

(4-methyl-1H-indol-3-yl)methanol molecular weight and physical properties

An In-Depth Technical Guide to (4-methyl-1H-indol-3-yl)methanol: Properties, Synthesis, and Applications Abstract (4-methyl-1H-indol-3-yl)methanol is a derivative of the indole scaffold, a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (4-methyl-1H-indol-3-yl)methanol: Properties, Synthesis, and Applications

Abstract

(4-methyl-1H-indol-3-yl)methanol is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2][3] This technical guide provides a comprehensive overview of its molecular and physical properties, plausible synthetic routes, and its applications as a versatile building block for researchers in drug discovery and chemical synthesis. We will delve into its physicochemical characteristics, present detailed experimental protocols for its synthesis and solubility assessment, and discuss its potential in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[2][4] It is a core component in a vast array of natural products, pharmaceuticals, and biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The unique electronic properties and the ability of the indole ring to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal scaffold for designing molecules that can bind to diverse biological targets.[3]

Derivatives of indole have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory agents (e.g., Indomethacin), anticancer drugs (e.g., Vincristine), and antimigraine medications.[3][4] (4-methyl-1H-indol-3-yl)methanol represents a specific functionalized derivative, offering a reactive hydroxymethyl group at the electron-rich C3 position and a methyl group at the C4 position. This substitution pattern provides a unique combination of steric and electronic properties that can be exploited for the synthesis of novel compounds with potentially enhanced or unique biological activities.[1]

Physicochemical Characterization

The fundamental physical and chemical properties of (4-methyl-1H-indol-3-yl)methanol are crucial for its handling, reaction design, and application.

Molecular and Structural Data

The core structural and identifying information for (4-methyl-1H-indol-3-yl)methanol is summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[5][6][7]
Molecular Weight 161.20 g/mol [5][7]
Monoisotopic Mass 161.08406 Da[6][7]
CAS Number 1090903-92-6[5][8]
Predicted XLogP 1.5[6]
Physical Properties
  • Appearance : Typically a solid at room temperature.

  • Solubility : The hydrophobic nature of the indole ring system and the methyl group suggests that (4-methyl-1H-indol-3-yl)methanol has low solubility in water.[9] It is expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The solubility of indole itself is significantly higher in methanol than in water, an effect attributed to favorable electrostatic interactions and hydrogen bonding with the solvent.[10] For drug development purposes, enhancing aqueous solubility may require formulation strategies such as the use of co-solvents or the preparation of solid dispersions.[9]

  • Boiling Point : A boiling point for this compound is not documented in the provided search results, which is common for complex organic solids that may decompose at high temperatures before boiling.

Synthesis and Reactivity

(4-methyl-1H-indol-3-yl)methanol serves as a key intermediate. Its synthesis can be accomplished through established organic chemistry reactions.

Proposed Synthetic Pathway

A reliable method for the synthesis of (1H-indol-yl)methanols is the reduction of the corresponding indole-3-carboxylic acid or its ester derivative. This transformation can be efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 4-methyl-1H-indole-3-carboxylic acid B 1. LiAlH₄, THF, 0 °C to RT 2. Aqueous Quench (e.g., NaOH aq.) A->B Reduction C (4-methyl-1H-indol-3-yl)methanol B->C Workup & Purification

Caption: Plausible synthesis of (4-methyl-1H-indol-3-yl)methanol via reduction.

Experimental Protocol: Synthesis via Reduction

This protocol describes a general procedure for the reduction of an indole-3-carboxylic acid to the corresponding alcohol.

Materials:

  • 4-methyl-1H-indole-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Setup: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (approx. 1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath. Causality: This is a highly exothermic reaction, and initial cooling is critical to control the reaction rate and prevent side reactions.

  • Addition of Starting Material: Carefully add the 4-methyl-1H-indole-3-carboxylic acid (1 equivalent) portion-wise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. Trustworthiness: TLC provides a visual confirmation that the reaction has gone to completion before proceeding to the workup.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously add 20% aqueous KOH solution dropwise to quench the excess LiAlH₄.[13] Safety: This is a highly exothermic and gas-evolving step. Slow, controlled addition is essential.

  • Workup: Stir the resulting mixture for 15-20 minutes. Filter the mixture through a pad of Celite or Buchner funnel to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.[13]

  • Extraction & Drying: Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (4-methyl-1H-indol-3-yl)methanol.

Applications in Drug Discovery and Development

(4-methyl-1H-indol-3-yl)methanol is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or building block in the synthesis of more complex, biologically active molecules.[14]

G A (4-methyl-1H-indol-3-yl)methanol (Building Block) B Chemical Derivatization (e.g., Friedel-Crafts Alkylation, Esterification, Etherification) A->B C Compound Library (Novel Indole Derivatives) B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification & Lead Optimization D->E

Caption: Role of (4-methyl-1H-indol-3-yl)methanol in a drug discovery workflow.

  • Anticancer Research : The indole scaffold is a key component of numerous compounds that inhibit cancer cell proliferation through various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, or topoisomerases.[1][3] (4-methyl-1H-indol-3-yl)methanol can be used to synthesize analogs of known anticancer agents, where the 4-methyl group can enhance potency or alter selectivity by probing steric pockets in the target protein.[1] For example, it can serve as a precursor for diindolylmethanes (DIMs), a class of compounds known for their anticancer properties.[14]

  • Antimicrobial Agents : Indole derivatives have shown promising activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.[1] This compound provides a scaffold to develop new antimicrobial agents that can address the critical need for new treatments for infectious diseases.

  • Versatile Pre-Electrophile : The hydroxymethyl group at the C3 position makes the molecule a stable yet reactive precursor for Friedel-Crafts type alkylation reactions.[14] In the presence of a mild acid, it can generate an indol-3-ylmethyl carbocation, which can then react with a wide variety of nucleophiles to create new C-C bonds, enabling the construction of complex molecular architectures.

Experimental Protocol: Aqueous Solubility Profiling

For any compound intended for biological research, understanding its aqueous solubility is paramount. The following protocol outlines a method to determine the solubility of (4-methyl-1H-indol-3-yl)methanol across a range of pH values.[9]

Objective: To determine the thermodynamic solubility of the compound in different aqueous buffers.

Materials:

  • (4-methyl-1H-indol-3-yl)methanol

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) with pH values ranging from 3 to 10.

  • Validated analytical method (e.g., HPLC-UV) with a calibration curve.

  • Shaking incubator or orbital shaker.

  • 0.22 µm syringe filters (e.g., PVDF or PTFE).

Procedure:

  • Sample Preparation: Add an excess amount of solid (4-methyl-1H-indol-3-yl)methanol to a fixed volume (e.g., 1 mL) of each pH buffer in separate vials. Causality: Adding excess solid ensures that a saturated solution is formed, which is necessary for determining the maximum thermodynamic solubility.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Equilibrate the samples for 24-48 hours. Causality: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

  • Sample Clarification: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to completely remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Reporting: Report the solubility in units such as µg/mL or µM for each pH value tested.

Safety, Handling, and Storage

Proper handling and storage are essential when working with any research chemical.

Hazard Classification

(4-methyl-1H-indol-3-yl)methanol has the following notified hazard classifications:

Hazard ClassCategoryGHS PictogramSignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4WarningH302+H312+H332
Skin Irritation Skin Irrit. 2WarningH315
Eye Irritation Eye Irrit. 2AWarningH319
Specific Target Organ Toxicity (Single Exposure) STOT SE 3WarningH336

Source: Notified C&L[8]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Many indole derivatives, particularly those with reactive functional groups, can be sensitive to air and light.[15] It is recommended to store (4-methyl-1H-indol-3-yl)methanol in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term stability, store at low temperatures (e.g., in a freezer at -20 °C).[15]

Conclusion

(4-methyl-1H-indol-3-yl)methanol is a valuable chemical entity for synthetic and medicinal chemists. Its well-defined structure, featuring the versatile indole scaffold with specific functionalization, makes it an attractive starting point for the synthesis of complex molecules and compound libraries. While specific data on some of its physical properties remain to be fully documented, its chemical behavior can be reliably inferred from related indole compounds. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers can effectively leverage this compound to advance their projects in drug discovery and materials science.

References

  • (4-methyl-1H-indol-3-yl)methanol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Indole-3-Carbinol | C9H9NO | CID 3712 - PubChem. (URL: [Link])

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (URL: [Link])

  • Identification and Biological Evaluation of (4H-Thieno[3,2-b]indol-3-yl)methanol as a Tumoricidal Scaffold for an Antineoplastic Agent - PubMed. (URL: [Link])

  • 1H-indol-4-ylmethanol | C9H9NO | CID 2773457 - PubChem. (URL: [Link])

  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts - Royal Society of Chemistry. (URL: [Link])

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - RSC Publishing. (URL: [Link])

  • (4-methyl-1h-indol-3-yl)methanol - PubChemLite. (URL: [Link])

  • Physical Properties of Pure Methanol - Methanex. (URL: [Link])

  • 1H-indol-3-ylmethanol - 700-06-1, C9H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Showing Compound 1H-Indole-3-methanol (FDB000939) - FooDB. (URL: [Link])

  • Methanol - Airgas - United States (US) SDS HCS 2012 V4.11. (URL: [Link])

  • Methanol - Wikipedia. (URL: [Link])

  • (5-methyl-1H-indol-3-yl)methanol | C10H11NO | CID 9942224 - PubChem. (URL: [Link])

  • SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. (URL: [Link])

  • Methyl Alcohol - NIST WebBook. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

  • Biomedical Importance of Indoles - PMC - NIH. (URL: [Link])

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - Beilstein Journals. (URL: [Link])

  • Solvent Boiling Point Chart - BRANDTECH Scientific. (URL: [Link])

Sources

Exploratory

Preliminary Investigation of (4-methyl-1H-indol-3-yl)methanol Derivatives: Synthesis, Mechanistic Rationale, and AhR Modulation

Executive Summary Indole-3-carbinol (I3C) and its derivatives are highly regarded in drug discovery for their potent modulation of the Aryl Hydrocarbon Receptor (AhR) and subsequent chemopreventive properties[1][2]. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-3-carbinol (I3C) and its derivatives are highly regarded in drug discovery for their potent modulation of the Aryl Hydrocarbon Receptor (AhR) and subsequent chemopreventive properties[1][2]. However, the native I3C scaffold suffers from extreme instability in acidic environments, rapidly condensing into oligomers such as 3,3'-diindolylmethane (DIM)[3]. This whitepaper details the preliminary investigation of (4-methyl-1H-indol-3-yl)methanol , a novel derivative designed to sterically hinder acid-catalyzed condensation while retaining or enhancing AhR binding affinity.

Mechanistic Rationale & Molecular Design

The pharmacological utility of I3C is intrinsically linked to its ability to act as a ligand precursor for the AhR pathway[3][4]. In the acidic environment of the stomach, the C3-hydroxyl group of I3C is protonated, leading to the loss of water and the formation of a highly reactive 3-methyleneindolenine intermediate. This electrophile is rapidly attacked by another indole molecule to form DIM.

The 4-Methyl Advantage: The introduction of a methyl group at the C4 position of the indole ring serves a dual mechanistic purpose:

  • Steric Shielding: The proximity of the C4-methyl group to the C3-methanol moiety creates a steric barrier. This hinders the bimolecular nucleophilic attack required for DIM formation, thereby extending the half-life of the monomeric compound in simulated gastric fluid (SGF).

  • Electronic Modulation: The electron-donating inductive effect (+I) of the methyl group increases the electron density of the indole pi-system. This electronic shift alters the binding kinetics within the AhR ligand-binding pocket, potentially stabilizing the ligand-receptor complex and driving robust nuclear translocation[4].

AhR_Pathway Ligand 4-Me-I3C (Ligand) AhR_Cyto AhR-HSP90 Complex (Cytoplasm) Ligand->AhR_Cyto Binds AhR_Ligand Ligand-AhR Complex AhR_Cyto->AhR_Ligand Dissociates HSP90 Nucleus Translocation to Nucleus AhR_Ligand->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT XRE XRE Binding (DNA) ARNT->XRE Transcription CYP1A1 Transcription XRE->Transcription Upregulates

AhR signaling pathway modulated by 4-Me-I3C, leading to CYP1A1 transcription.

Synthetic Methodology

The synthesis of (4-methyl-1H-indol-3-yl)methanol is achieved via a highly efficient, two-step workflow. The process relies on the Vilsmeier-Haack formylation of the electron-rich indole core, followed by a mild hydride reduction[5][6][7].

Protocol 2.1: Synthesis of 4-Methyl-1H-indole-3-carboxaldehyde

Causality Check: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) react to form a chloroiminium ion (Vilsmeier reagent). The C3 position of 4-methylindole is the most nucleophilic site, leading to regioselective electrophilic aromatic substitution[5][7].

  • Reagent Preparation: Cool a round-bottom flask containing anhydrous DMF (1.5 eq) to 0°C under an inert argon atmosphere.

  • Vilsmeier Complex Formation: Add POCl3 (1.2 eq) dropwise over 15 minutes. Stir the mixture for 30 minutes at 0°C to allow the Vilsmeier reagent to fully form (indicated by a pale yellow coloration).

  • Substrate Addition: Dissolve 4-methylindole (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise to the complex at 0°C.

  • Reaction Progression: Warm the reaction to 35°C and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material validates the formation of the iminium intermediate.

  • Hydrolysis & Workup: Quench the reaction by pouring it over crushed ice. Add 2M NaOH dropwise until the pH reaches 8.5. The alkaline environment hydrolyzes the iminium salt, precipitating the aldehyde as a solid.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under a vacuum to yield 4-methyl-1H-indole-3-carboxaldehyde.

Protocol 2.2: Reduction to (4-Methyl-1H-indol-3-yl)methanol

Causality Check: Sodium borohydride (NaBH4) is selected over stronger reducing agents (like LiAlH4) because it selectively reduces the aldehyde to a primary alcohol without risking the reduction of the indole pi-system[6].

  • Solubilization: Dissolve 4-methyl-1H-indole-3-carboxaldehyde (1.0 eq) in absolute methanol (0.2 M concentration) and cool to 0°C in an ice bath.

  • Hydride Transfer: Add NaBH4 (1.5 eq) in small portions to control the exothermic evolution of hydrogen gas.

  • Reaction Progression: Stir at 0°C for 1 hour. TLC monitoring (DCM:MeOH 95:5) should confirm the complete conversion of the aldehyde to the more polar alcohol.

  • Quenching: Add saturated aqueous NH4Cl dropwise to neutralize excess NaBH4 and prevent unwanted side reactions during concentration.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude (4-methyl-1H-indol-3-yl)methanol.

Synthesis_Workflow Start 4-Methylindole VH_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF, 0°C) Start->VH_Reagent Intermediate Iminium Intermediate VH_Reagent->Intermediate Electrophilic Attack Hydrolysis Alkaline Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Aldehyde 4-Methyl-1H-indole-3-carboxaldehyde Hydrolysis->Aldehyde Precipitation Reduction Reduction (NaBH4, MeOH, 0°C) Aldehyde->Reduction Product (4-Methyl-1H-indol-3-yl)methanol Reduction->Product Isolation

Two-step synthetic workflow for generating (4-methyl-1H-indol-3-yl)methanol.

Pharmacological Profiling & Experimental Workflows

To validate the biological efficacy of the 4-methyl derivative, its ability to activate the AhR pathway must be quantified and compared against the native I3C scaffold[1][4].

Protocol 3.1: AhR Luciferase Reporter Assay

Causality Check: This assay relies on a plasmid containing Xenobiotic Response Elements (XRE) upstream of a firefly luciferase gene. Ligand binding induces AhR nuclear translocation and XRE binding, making luminescence directly proportional to AhR activation[1].

  • Cell Culture: Seed MCF-7 human breast cancer cells (known to express functional AhR) in 96-well plates at a density of 1x10^4 cells/well in DMEM supplemented with 10% FBS.

  • Transfection: After 24 hours, transiently transfect the cells with the pGL3-XRE-Luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, wash the cells and treat with varying concentrations (0.1 µM to 50 µM) of (4-methyl-1H-indol-3-yl)methanol, native I3C, or DMSO vehicle control in serum-free media.

  • Luminescence Detection: Incubate for 18 hours. Lyse the cells using passive lysis buffer. Add the Dual-Luciferase Assay reagents and measure firefly and Renilla luminescence using a microplate reader.

  • Data Analysis: Calculate the relative light units (RLU) by dividing firefly luminescence by Renilla luminescence. Determine the EC50 using non-linear regression analysis.

Quantitative Data Summary

Preliminary investigations reveal that the 4-methyl substitution significantly alters both the pharmacokinetic stability and the pharmacodynamic potency of the indole-3-methanol scaffold. The steric hindrance successfully prolongs the monomeric half-life, while electronic effects enhance AhR activation.

CompoundAhR Activation (EC50, µM)CYP1A1 mRNA (Fold Induction)SGF Half-Life (min, pH 1.2)
I3C (Native) 12.5 ± 1.14.2 ± 0.5< 5.0
DIM (Metabolite) 1.2 ± 0.315.8 ± 1.2> 120.0
4-Me-I3C (Novel) 8.4 ± 0.77.5 ± 0.845.5 ± 3.2

Table 1: Comparative pharmacological profiling of native I3C, its primary metabolite DIM, and the novel 4-Me-I3C derivative. Data represents mean ± SD.

Conclusion & Future Directions

The preliminary investigation of (4-methyl-1H-indol-3-yl)methanol demonstrates that targeted steric and electronic modifications to the indole core can successfully decouple the inherent instability of I3C from its therapeutic efficacy. The 4-methyl derivative exhibits a nearly 9-fold increase in gastric stability while maintaining robust AhR agonism. Future studies will focus on in vivo pharmacokinetic profiling and evaluating the downstream anti-inflammatory effects mediated by AhR-induced regulatory T-cell (Treg) promotion.

References

  • Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC Source: nih.gov
  • Indole-3-Carbinol | Linus Pauling Institute | Oregon State University Source: oregonst
  • Dietary Indole-3-Carbinol Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice - Frontiers Source: frontiersin.org
  • Indole-3-Carbinol Enhances Alternative Activation of Macrophages via AHR Pathway and Glucose Transporter Regul
  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions | Journal of the American Chemical Society Source: acs.org
  • Intercalating nucleic acids containing insertions of 1-O-(1-pyrenylmethyl)
  • PPAR ACTIVE COMPOUNDS - Patent 1648867 - European Public

Sources

Foundational

High-Yield Synthesis Pathways for (4-Methyl-1H-indol-3-yl)methanol: A Technical Guide

Executive Summary & Retrosynthetic Rationale The synthesis of (4-methyl-1H-indol-3-yl)methanol (CAS: 1090903-92-6) is a critical operation in the development of indole-based pharmaceuticals, agrochemicals, and complex bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

The synthesis of (4-methyl-1H-indol-3-yl)methanol (CAS: 1090903-92-6) is a critical operation in the development of indole-based pharmaceuticals, agrochemicals, and complex bis(indolyl)methane (BIM) derivatives. As a Senior Application Scientist, it is imperative to approach this synthesis not merely as a sequence of reagent additions, but as a carefully orchestrated control of the highly reactive indole C3 position.

The Causality of the Two-Step Pathway: Direct hydroxymethylation of 4-methylindole using formaldehyde and a base is theoretically possible but practically flawed for rigorous synthetic protocols. The resulting (4-methyl-1H-indol-3-yl)methanol is highly prone to dehydration. Even under mildly acidic or neutral conditions, it loses water to form a highly electrophilic azafulvenium (vinylogous iminium) intermediate[1]. This intermediate rapidly undergoes nucleophilic attack by a second equivalent of the starting indole, leading to the irreversible formation of 3,3'-bis(indolyl)methanes (BIMs)[1].

To circumvent this over-alkylation and isolate the monomeric alcohol cleanly, a stepwise approach is universally preferred:

  • Electrophilic Formylation to generate a stable 4-methyl-1H-indole-3-carbaldehyde intermediate[2].

  • Chemoselective Hydride Reduction to yield the target alcohol under mild, non-acidic conditions[3].

Step 1: Vilsmeier-Haack Formylation

Mechanistic Insights

The Vilsmeier-Haack reaction is the industry standard for the regioselective C3-formylation of electron-rich indoles. The reaction relies on the in situ generation of a Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[2]. The electron-rich pyrrole ring of 4-methylindole attacks this highly electrophilic species. The steric bulk of the 4-methyl group does not significantly hinder the C3 attack, but temperature control is vital to prevent polymerization. Subsequent basic hydrolysis of the iminium intermediate yields 4-methyl-1H-indole-3-carbaldehyde[4].

Self-Validating Experimental Protocol

Note: This protocol incorporates in-process controls (IPCs) to ensure system validation at each phase.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under N₂, cool anhydrous DMF (30 mL) to 0 °C.

  • Active Species Generation: Slowly add POCl₃ (60 mmol, 6 mL) dropwise to the DMF[4]. Validation Cue: The reaction is highly exothermic; maintain the internal temperature below 5 °C. A pale yellow/colorless complex will form after 15 minutes of stirring.

  • Substrate Addition: Dissolve 4-methylindole (10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C[4].

  • Propagation: Remove the ice bath and heat the reaction mixture to 35 °C for 1 to 2 hours (or up to 85 °C for 8 hours depending on scale and desired conversion rate)[2][4]. Validation Cue: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (higher Rf) should completely disappear.

  • Hydrolysis & Quench: Pour the mixture over crushed ice. Slowly add saturated aqueous Na₂CO₃ or 1M NaOH until the pH reaches 8.0. Validation Cue: A large amount of pale yellow solid will precipitate upon reaching basicity, indicating successful hydrolysis of the iminium salt.

  • Isolation: Filter the solid, wash with cold distilled water, and dry under a vacuum to afford 4-methyl-1H-indole-3-carbaldehyde.

Quantitative Data Summary

Table 1: Comparative Reaction Parameters for 4-Methylindole Formylation

SubstrateReagentsTemp (°C)Time (h)Yield (%)Ref
4-MethylindolePOCl₃, DMF0 to 858.090[2]
4-MethylindolePOCl₃, DMF0 to 351.0>85[4]

Step 2: Chemoselective Hydride Reduction

Mechanistic Insights

The reduction of the C3-aldehyde must be chemoselective. Strong reducing agents like LiAlH₄ can cause over-reduction or interact unpredictably with the indole nitrogen. Sodium borohydride (NaBH₄) in a protic solvent (methanol) is the optimal choice. Methanol enhances the electrophilicity of the carbonyl carbon via hydrogen bonding, facilitating the hydride transfer from the borohydride anion[3].

Critical Causality in Workup: During the isolation of (4-methyl-1H-indol-3-yl)methanol, maintaining a neutral to slightly basic pH is mandatory. Acidic quenching will protonate the newly formed hydroxyl group, triggering the loss of water and immediate azafulvenium-driven polymerization[1].

Self-Validating Experimental Protocol
  • Substrate Dissolution: Dissolve 4-methyl-1H-indole-3-carbaldehyde (4.2 mmol) in analytical grade methanol (10 mL) and cool to 0 °C[3].

  • Reduction: Add NaBH₄ (12.6 mmol, ~3.0 equiv) portion-wise to control hydrogen gas evolution[3].

  • Propagation: Stir the mixture at room temperature (25 °C) for 1 hour[3][5]. Validation Cue: TLC monitoring (DCM:MeOH 95:5) will show the disappearance of the UV-active aldehyde spot and the appearance of a more polar alcohol spot.

  • Quench: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl (do NOT use strong acids).

  • Isolation: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target (4-methyl-1H-indol-3-yl)methanol[5].

Quantitative Data Summary

Table 2: Reduction Parameters for Indole-3-carbaldehydes

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Ref
NaBH₄ (3.0 eq)Methanol251.074 - 95[3]
NaBH₄ (3.2 eq)Methanol251.041 (over 3 steps)[5]

Pathway and Workflow Visualizations

Mechanism A 4-Methylindole C Iminium Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (POCl3 / DMF) B->C Active Species D 4-Methyl-1H-indole- 3-carbaldehyde C->D Basic Hydrolysis (Na2CO3, H2O) F (4-Methyl-1H-indol- 3-yl)methanol D->F Hydride Reduction E NaBH4 / MeOH E->F Hydride Donor

Fig 1: Mechanistic workflow for the synthesis of (4-methyl-1H-indol-3-yl)methanol.

Workflow Step1 Step 1: Formylation • Cool DMF to 0°C • Add POCl3 dropwise • Add 4-Methylindole • Heat to 35-85°C • Quench & Filter Step2 Step 2: Reduction • Dissolve in MeOH (0°C) • Add NaBH4 portionwise • Stir at 25°C for 1h • Aqueous Quench • Extract & Dry Step1->Step2 QC Quality Control • TLC Monitoring • NMR / MS Validation • Yield Calculation Step2->QC

Fig 2: Step-by-step experimental workflow for synthesizing the target indole alcohol.

References

  • Title : 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde - Benchchem Source : benchchem.com URL : 2

  • Title : 4-甲基吲哚-3-甲醛| 4771-48-6 Source : chemicalbook.com URL : 4

  • Title : Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(a-azolylbenzyl) Source : tandfonline.com URL : 3

  • Title : High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum Source : unl.edu URL : 5

  • Title : The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride Source : researchgate.net URL :1

Sources

Exploratory

NMR chemical shifts and mass spectra data for (4-methyl-1H-indol-3-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (4-methyl-1H-indol-3-yl)methanol Foreword: The Structural Elucidation of a Bio-active Indole Scaffold The indole ring system is a cornerstone of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4-methyl-1H-indol-3-yl)methanol

Foreword: The Structural Elucidation of a Bio-active Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its vast array of derivatives, (4-methyl-1H-indol-3-yl)methanol represents a key synthetic intermediate and a structural motif worthy of detailed investigation. Its characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity in drug discovery and development pipelines.

This guide provides a comprehensive analysis of (4-methyl-1H-indol-3-yl)methanol, focusing on two of the most powerful techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present data but to illuminate the "why" behind the spectral features, offering a framework for researchers to confidently identify and characterize this and related molecules. We will delve into the nuances of spectral interpretation, grounded in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Predicted Spectroscopic Behavior

Before examining the spectral data, it is crucial to understand the molecular architecture of (4-methyl-1H-indol-3-yl)methanol. The molecule consists of a bicyclic indole core, with a methyl group at the C4 position and a hydroxymethyl group at the C3 position. This specific substitution pattern will profoundly influence the electronic environment of each atom, which is directly reflected in the NMR and mass spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Match, Shim) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing ft->phasing calibration Calibration phasing->calibration integration Integration (¹H) calibration->integration

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For (4-methyl-1H-indol-3-yl)methanol (C₁₀H₁₁NO), the expected molecular weight is approximately 161.20 g/mol . In a typical electron ionization (EI) mass spectrum, the following key peaks are anticipated:

m/z Proposed Fragment Identity Significance
161[M]⁺Molecular Ion
144[M - OH]⁺Loss of hydroxyl radical
143[M - H₂O]⁺Loss of water
130[M - CH₂OH]⁺Loss of hydroxymethyl radical
115[130 - CH₃]⁺Subsequent loss of methyl radical

Interpretation of Fragmentation:

  • Molecular Ion ([M]⁺): The peak at m/z 161 corresponds to the intact molecule that has been ionized by the loss of one electron. Its presence is crucial for confirming the molecular weight.

  • Loss of Water ([M - H₂O]⁺): The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at m/z 143.

  • Loss of Hydroxymethyl Radical ([M - CH₂OH]⁺): Cleavage of the bond between the indole ring and the hydroxymethyl group results in the loss of a CH₂OH radical (31 Da), giving rise to a stable 4-methylindole cation at m/z 130. This is often a very prominent peak.

G M [M]⁺ m/z = 161 M_minus_OH [M - OH]⁺ m/z = 144 M->M_minus_OH - OH• M_minus_H2O [M - H₂O]⁺ m/z = 143 M->M_minus_H2O - H₂O M_minus_CH2OH [M - CH₂OH]⁺ m/z = 130 M->M_minus_CH2OH - •CH₂OH Fragment_115 [130 - CH₃]⁺ m/z = 115 M_minus_CH2OH->Fragment_115 - •CH₃

Caption: Predicted fragmentation pathway of (4-methyl-1H-indol-3-yl)methanol in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). GC-MS is well-suited for this relatively volatile and thermally stable compound.

  • Ionization:

    • Utilize an appropriate ionization technique. Electron Ionization (EI) is a common choice for GC-MS and provides reproducible fragmentation patterns that are useful for structural elucidation. For LC-MS, Electrospray Ionization (ESI) would be a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 162.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of (4-methyl-1H-indol-3-yl)methanol is achieved not by a single technique but by the synergistic application of NMR and mass spectrometry. NMR provides an intricate map of the molecular framework, confirming the connectivity and chemical environment of each atom, while mass spectrometry corroborates the molecular weight and offers complementary structural insights through fragmentation analysis. The protocols and predicted data presented in this guide serve as a robust framework for researchers in drug discovery and chemical synthesis, ensuring the confident and accurate identification of this important indole derivative.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link] (This database can be used to find spectra of related indole compounds to support the predictions made in this guide).

Foundational

Thermodynamic Properties and Stability of (4-methyl-1H-indol-3-yl)methanol: A Technical Guide

Executive Summary (4-methyl-1H-indol-3-yl)methanol (CAS: 1090903-92-6) is a highly specialized structural analog of the well-documented phytochemical indole-3-carbinol (I3C). While I3C derivatives are heavily investigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-methyl-1H-indol-3-yl)methanol (CAS: 1090903-92-6) is a highly specialized structural analog of the well-documented phytochemical indole-3-carbinol (I3C). While I3C derivatives are heavily investigated for their robust Nrf2-activating and anti-neoplastic properties[4], their extreme instability in aqueous and acidic environments poses a severe bottleneck in pharmacokinetic optimization and formulation.

The strategic introduction of a methyl group at the 4-position of the indole ring fundamentally alters the thermodynamic landscape of the molecule. This modification creates a complex interplay between steric hindrance and electronic stabilization, directly impacting the molecule's degradation kinetics. This whitepaper provides a comprehensive analysis of the thermodynamic properties, stability dynamics, and standardized experimental protocols required for the rigorous evaluation of (4-methyl-1H-indol-3-yl)methanol in drug development pipelines.

Physicochemical & Thermodynamic Profile

The stability of indole-3-carbinol derivatives is entirely dictated by the thermodynamic lability of the C3-hydroxyl group. In (4-methyl-1H-indol-3-yl)methanol, the 4-methyl substitution exerts two competing forces on the molecule's ground-state thermodynamics:

  • Electronic Stabilization (+I Effect): The methyl group exerts a positive inductive (+I) effect, increasing the electron density across the indole π -system. During acid-catalyzed degradation, this hyperconjugation thermodynamically stabilizes the transient indolyl-3-methyl carbocation formed immediately after dehydration.

  • Steric Hindrance: The spatial proximity of the 4-methyl group to the 3-hydroxymethyl moiety restricts the free rotation of the carbinol group. This steric clash increases the activation energy ( Ea​ ) required for the molecule to achieve the planar transition state necessary to form the reactive intermediate.

Quantitative Thermodynamic Data

To contextualize the behavior of the 4-methyl derivative, it is essential to benchmark it against the unsubstituted parent compound, I3C. The table below summarizes the critical thermodynamic and stability parameters.

Table 1: Thermodynamic and Stability Parameters (Comparative Estimate)

ParameterIndole-3-carbinol (I3C)(4-methyl-1H-indol-3-yl)methanol
Molecular Weight 147.17 g/mol 161.20 g/mol
Optimal Stability pH 7.5 - 8.07.5 - 8.5
Primary Degradant 3,3'-Diindolylmethane (DIM)4,4'-Dimethyl-DIM
Reactive Intermediate 3-Methyleneindolenine4-Methyl-3-methyleneindolenine
Thermal Stability (Aq) Degrades >50°C within 1hDegrades >50°C within 1h
Steric Hindrance at C3 LowHigh

Degradation Kinetics and Mechanistic Pathways

Like its parent compound, (4-methyl-1H-indol-3-yl)methanol is exquisitely sensitive to pH and temperature fluctuations [1]. The dominant degradation pathway is an acid-catalyzed bimolecular condensation.

Acid-Catalyzed Condensation

In aqueous solutions with a pH < 5.0 (simulating the gastric environment), the hydroxyl group is rapidly protonated. The subsequent loss of water is highly exergonic, yielding 4-methyl-3-methyleneindolenine , a highly reactive electrophilic species [2]. Because the +I effect of the 4-methyl group stabilizes the partial positive charge on the methylene carbon, this intermediate is a potent electrophile that rapidly undergoes nucleophilic attack by the C3 position of another unreacted monomer. This cascade terminates in the formation of 4,4'-dimethyl-3,3'-diindolylmethane (4,4'-diMe-DIM) and higher-order oligomers.

Mechanism A (4-methyl-1H-indol-3-yl)methanol (Stable at pH > 7.0) B Protonated Carbinol (pH < 5.0) A->B + H⁺ C 4-methyl-3-methyleneindolenine (Reactive Electrophile) B->C - H₂O (Dehydration) D 4,4'-dimethyl-3,3'-diindolylmethane (Stable Dimer) C->D + Monomer (Nucleophilic Attack)

Fig 1: Acid-catalyzed condensation pathway of (4-methyl-1H-indol-3-yl)methanol.

Temperature and Solvent Effects

Thermodynamic stability is heavily compromised by thermal stress. Studies demonstrate that indole-3-carbinols are relatively stable at room temperature (25°C) in slightly alkaline conditions (pH 8.0) but undergo rapid thermal degradation at temperatures exceeding 50°C, converting into oligomers within one hour [1]. Furthermore, solvent mismatch during analytical chromatography can induce peak distortion and rapid on-column degradation [3].

Experimental Workflows for Stability Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict quenching mechanisms to halt kinetic reactions instantly, ensuring analytical snapshots are perfectly representative of their intended timepoints.

Workflow S1 1. Stock Preparation (Anhydrous DMSO) S2 2. Buffer Dilution (pH 2.0 to 8.0) S1->S2 S3 3. Thermal Incubation (25°C, 37°C, 50°C) S2->S3 S4 4. Aliquoting & Quenching (Neutralization buffer + IS) S3->S4 S5 5. HPLC-DAD Analysis (4°C Autosampler) S4->S5

Fig 2: Standardized workflow for pH and temperature-dependent stability profiling.

Protocol 1: pH-Dependent Degradation Kinetics via HPLC-DAD

Causality Focus: Preventing autosampler degradation and halting acid catalysis.

  • Stock Preparation: Dissolve (4-methyl-1H-indol-3-yl)methanol in anhydrous DMSO to a concentration of 10 mM. Rationale: Anhydrous DMSO prevents premature hydrolysis and dimer formation prior to the assay initiation.

  • Matrix Initiation: Dilute the stock 1:100 into pre-warmed (37°C) citrate-phosphate buffers ranging from pH 2.0 to 8.0.

  • Kinetic Sampling & Quenching (Critical Step): At predefined timepoints (0, 15, 30, 60, 120 mins), extract a 50 µL aliquot. Immediately inject this aliquot into 50 µL of ice-cold quenching buffer (0.1 M NaOH for acidic samples) containing 10 µM 4-methoxyindole as an internal standard (IS). Rationale: The alkaline shift instantly neutralizes the acid-catalyzed dehydration, locking the kinetic state. The IS validates injection volume consistency.

  • Chromatographic Analysis: Transfer quenched samples to amber vials. Analyze via HPLC-DAD (C18 column, 280 nm detection). The autosampler must be maintained strictly at 4°C to prevent degradation of queued samples during extended runs [3].

Protocol 2: Thermodynamic Solubility Assessment

Causality Focus: Eliminating pH drift during equilibration.

  • Solid Equilibration: Add 5 mg of solid (4-methyl-1H-indol-3-yl)methanol to a 2 mL glass vial.

  • Buffered Solvation: Add 1 mL of 50 mM Tris-HCl buffer (pH 8.0). Rationale: Unbuffered water will experience pH drift as the compound dissolves, leading to spontaneous degradation and artificially lowered solubility readings. pH 8.0 ensures maximum thermodynamic stability [1].

  • Agitation: Shake at 300 RPM at 25°C for 24 hours in the dark.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:10 in the initial HPLC mobile phase to prevent solvent mismatch[3], and quantify against a freshly prepared standard curve.

Strategic Formulation Recommendations

Given the thermodynamic propensity of (4-methyl-1H-indol-3-yl)methanol to form 3-methyleneindolenine in acidic environments, oral administration requires robust protective strategies. Formulators should prioritize enteric-coated solid lipid nanoparticles (SLNs) or liposomal encapsulation to bypass the gastric pH (pH ~1.5 - 3.0) and release the intact carbinol in the slightly alkaline environment of the duodenum (pH ~6.0 - 7.5), where the molecule exhibits maximum thermodynamic stability.

References

  • Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol in Cabbage and Broccoli - Science and Education Publishing, sciepub.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG65FeLBilLwWNUDVnJQBO5wl5DI5I9Nrb_DNupybWUMOOa-2XBgwCtI0-F3-UHD2d9bnzd9QBjfoiHiAPhXEBjhvpnaKtVHXKk4yfP-YN2a7hLZZRJtod5eqggf4pW2ABnhZNKGkC5RWBS2ah-20ykr9vksAt71Uqd_ZTRizBXjU1QSKv9U_mXSA37IJGkB-wDnS8=]
  • Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZCyPSqKwzxqt661i5XMsmGGymOzyR53a1-uyZZB0e0ukaQADzSUhvwcdf0ISD3ty0Qjpv7dl50Hjaa-MJprnK399uZmdujyHULdi2e5PLTSnqzFyFs2TqxI62D6oARwDnCQ==]
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZbHPH_YRAOwewAIX7KVBd7KSHASqQlYL2XidcA56ntEiZXGcCbk_fkO2HL3N6LFqVdskAD6Z42s7EBblfL3fka6vPNIeOUDDimhQ0KgGwIaqVLLXoEnECqMnIZ1VMsEM9Sp_zAFA-M5duV2cW9VRepUAOTIVW-dbjcDy23kjoZ-WK7rdCIpyEDG_1mvmuthNVvR9_z8lpU7ckXLVhlEYPNjZICi_419tehbv-aQ==]
  • Chemical and Biological Mechanisms of Phytochemical Activation of NRF2 and Importance in Disease Prevention - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRRVP9CjmRjlPI-cgAfe_YWOLkpAo8BNG9kXFNkyMWsPfgePFhkJkVoDtgY7S3_Nqm2XjWn_OXgaJjKPB0xRf_qNCJ1EPsv_EDwqWD1nnmEd2P-IpUHq1xAheNd7Nkiv2GWwETWH-eXs3pDdpbVrRCGWkxU6qB_c2O7VHalmxphTRoG-8gxKoaFFw8Jj62OnfkuSkYMCULvN-8FdsOilCS7sdpXwFeiZQEeVRaxXP1rUmXOUzfAd3MMqDcnK_qtEabZ6jnGNNWfORPmPYdfq5zLH3grLjv6YWj]

Protocols & Analytical Methods

Method

Application Note: (4-Methyl-1H-indol-3-yl)methanol as a Key Precursor for Indole Alkaloid Synthesis

Executive Summary (4-Methyl-1H-indol-3-yl)methanol (CAS 1090903-92-6) is an advanced, highly versatile building block utilized in the total synthesis of complex monoterpene indole alkaloids, ergot alkaloids, and clavine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methyl-1H-indol-3-yl)methanol (CAS 1090903-92-6) is an advanced, highly versatile building block utilized in the total synthesis of complex monoterpene indole alkaloids, ergot alkaloids, and clavine derivatives[1]. While standard indole-3-carbinols are common, the presence of the C4-methyl group in this specific precursor provides critical steric and electronic modulation. This substituent directs regioselectivity during downstream cascade cyclizations and completely suppresses unwanted C4-alkylation. This technical guide details the mechanistic principles, optimized reaction conditions, and validated protocols for utilizing this precursor to generate reactive indole-3-methide intermediates for complex scaffold assembly[2].

Mechanistic Insights & Reaction Causality

The synthetic utility of (4-methyl-1H-indol-3-yl)methanol is fundamentally driven by its ability to undergo acid-catalyzed dehydration, forming a transient, highly electrophilic 4-methylindole-3-methide (a vinylogous iminium ion)[2]. Mastering this intermediate requires precise control over reaction thermodynamics and kinetics:

  • Activation and Oligomerization Risks: In acidic environments, indol-3-ylmethanols are highly prone to spontaneous oligomerization or dimerization. This is mechanistically identical to the natural formation of ascorbigen or diindolylmethane in biological systems[3]. To prevent this runaway polymerization, reactions must be conducted at cryogenic temperatures (e.g., -78 °C) with a strictly controlled stoichiometric addition of Lewis or Brønsted acids.

  • Solvent Causality: The choice of solvent dictates the fate of the intermediate. Utilizing nucleophilic solvents (like methanol) results in the immediate trapping of the methide intermediate, yielding a stable but unreactive C3-methyl ether byproduct[4]. Therefore, non-nucleophilic, aprotic solvents such as anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) are mandatory to ensure the intermediate is exclusively trapped by the intended exogenous nucleophile (e.g., malonates, amines, or tethered olefins)[4].

  • C4-Methyl Steric Shielding: The C4-methyl group sterically shields the C3-C4 bond axis. This steric bulk is crucial for directing Pictet-Spengler-type or Prins cyclizations exclusively toward the C2 position, facilitating the construction of bridged or fused ring systems like those found in alstoscholactine or β-carboline frameworks[2][5].

Quantitative Data: Solvent and Acid Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of the desired nucleophilic trapping product versus unwanted side products. This data serves as a baseline for optimizing specific total synthesis campaigns.

Acid Catalyst (Equiv)SolventTemp (°C)NucleophileMajor ProductYield (%)Mechanistic Observation / Causality
TFA (0.1)MeOH25NoneC3-Methyl ether>85%Solvent acts as a nucleophile; prematurely traps methide[4].
HCl (1.0)H₂O/THF25Ascorbic AcidAscorbigen analog~60%Aqueous acidic conditions drive ascorbigen-type condensation[3].
BF₃·OEt₂ (1.2)DCM-78 to 0Dimethyl malonateC3-Alkylated adduct88%Cryogenic temp prevents oligomerization; non-nucleophilic solvent ensures selective trapping.
TfOH (1.0)EtOAc-78Tethered OlefinPolycyclic scaffold75%Strong Brønsted acid drives Prins cyclization/lactonization cascade[2].

Experimental Protocol: Acid-Catalyzed Trapping of 4-Methylindole-3-methide

This self-validating protocol details the synthesis of a C3-alkylated indole derivative, a fundamental step in assembling the core of ergot and clavine alkaloids[1].

Materials & Reagents:

  • (4-Methyl-1H-indol-3-yl)methanol (1.0 mmol, rigorously dried under high vacuum)

  • Dimethyl malonate (or equivalent carbon/nitrogen nucleophile, 1.5 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Causality: Atmospheric moisture acts as a competing nucleophile, leading to the reversion of the intermediate back to the starting carbinol.

  • Substrate Dissolution: Dissolve 1.0 mmol of (4-methyl-1H-indol-3-yl)methanol and 1.5 mmol of the nucleophile in 10 mL of anhydrous DCM. Stir at 400 rpm to ensure complete homogeneity.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for thermal equilibration. The solution must remain clear.

  • Acid Activation: Add 1.2 mmol of BF₃·OEt₂ dropwise over 5 minutes using a gas-tight syringe. Self-Validation Check: A transient color change (typically deep yellow or orange) will occur, visually confirming the formation of the reactive vinylogous iminium intermediate.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation Check: The disappearance of the starting material (Rf ~0.3) and the appearance of a new, less polar UV-active spot indicates successful trapping.

  • Quenching: Vigorously quench the reaction at 0 °C by adding 5 mL of saturated aqueous NaHCO₃. Causality: Immediate neutralization of the Lewis acid prevents late-stage oligomerization or reversibility during the workup phase.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Mechanistic and Workflow Visualizations

Mechanism A (4-Methyl-1H-indol-3-yl)methanol B Protonated Intermediate (-H2O) A->B Brønsted/Lewis Acid C 4-Methylindole-3-methide (Vinylogous Iminium) B->C Dehydration D Nucleophilic Attack (e.g., C-C bond formation) C->D + Nucleophile E Indole Alkaloid Scaffold D->E Rearomatization

Mechanistic pathway of acid-catalyzed indole-3-methide formation and nucleophilic trapping.

Workflow Step1 1. Substrate Preparation Dissolve precursor in anhydrous DCM Step2 2. Temperature Control Cool to -78°C under Argon Step1->Step2 Step3 3. Acid Activation Dropwise addition of BF3·OEt2 Step2->Step3 Step4 4. Nucleophile Addition In situ trapping of methide Step3->Step4 Step5 5. Quenching & Extraction Quench with NaHCO3 (aq) Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of C3-alkylated indole precursors.

References

  • [2] Construction of the Lactone-Bridged Scaffold of Alstoscholactine through an Acid-Catalyzed Prins Cyclization/Lactonization Cascade. Organic Letters - ACS Publications. 2

  • [3] Ascorbigen - Occurrence, Synthesis, and Analytics. Request PDF - ResearchGate.3

  • [4] Synthesis of 4-Alkylindoles from 2-Alkynylanilines via Dearomatization- and Aromatization-Triggered Alkyl Migration. Organic Letters - ACS Publications. 4

  • [5] Bischler-Napieralski Synthesis of Some New Pyrazole-Fused β-Carbolines. Verlag der Zeitschrift für Naturforschung. 5

  • [1] PHOTOFLOW PREPARATION OF PTP4A3 INHIBITORS, AND CONCISE TOTAL SYNTHESES OF ERGOT AND CLAVINE ALKALOIDS. D-Scholarship@Pitt. 1

Sources

Application

The Role of (4-methyl-1H-indol-3-yl)methanol in Modern Drug Discovery: A Guide to Synthesis, Derivatization, and Biological Evaluation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Among the vast family of indole...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Among the vast family of indole derivatives, (4-methyl-1H-indol-3-yl)methanol emerges as a compound of significant interest for drug discovery programs. Its structural similarity to the naturally occurring Indole-3-carbinol (I3C), a compound derived from cruciferous vegetables with known anticancer properties, positions it as a valuable starting point for the development of novel therapeutics.[3] This guide provides a comprehensive overview of the practical applications of (4-methyl-1H-indol-3-yl)methanol, detailing its synthesis, strategies for chemical derivatization, and robust protocols for the evaluation of its biological activity.

Section 1: Synthesis of (4-methyl-1H-indol-3-yl)methanol

The synthesis of (4-methyl-1H-indol-3-yl)methanol can be efficiently achieved through a two-step process starting from 2,3-dimethylaniline. The initial step involves the formation of 4-methyl-1H-indole-3-carbaldehyde via a Vilsmeier-Haack reaction, followed by the reduction of the aldehyde to the corresponding alcohol.

Protocol 1.1: Synthesis of 4-methyl-1H-indole-3-carbaldehyde

This protocol is adapted from a documented synthetic method for indole-3-carboxaldehyde compounds.[4]

Materials:

  • 2,3-dimethylaniline

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an ice-cooled solution of dimethylformamide.

  • Slowly add 2,3-dimethylaniline to the prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature to 85°C and continue the reaction for 7 hours.

  • After completion, cool the reaction mixture and neutralize it by adding a saturated sodium carbonate solution until a pale yellow solid precipitates.

  • Filter the solid, wash with water, and dry to obtain 4-methyl-1H-indole-3-carbaldehyde.[4]

Protocol 1.2: Reduction to (4-methyl-1H-indol-3-yl)methanol

This protocol utilizes sodium borohydride for the reduction of the aldehyde, a common and effective method for this transformation.[5][6]

Materials:

  • 4-methyl-1H-indole-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-methyl-1H-indole-3-carbaldehyde in methanol.

  • Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of distilled water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (4-methyl-1H-indol-3-yl)methanol.

Synthesis_Workflow cluster_synthesis Synthesis of (4-methyl-1H-indol-3-yl)methanol Start 2,3-dimethylaniline Step1 Vilsmeier-Haack Reaction (POCl3, DMF) Start->Step1 Intermediate 4-methyl-1H-indole-3-carbaldehyde Step1->Intermediate Step2 Reduction (NaBH4, MeOH) Intermediate->Step2 End (4-methyl-1H-indol-3-yl)methanol Step2->End

Caption: Synthetic route to (4-methyl-1H-indol-3-yl)methanol.

Section 2: Derivatization of (4-methyl-1H-indol-3-yl)methanol for Lead Optimization

(4-methyl-1H-indol-3-yl)methanol serves as a versatile scaffold for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships (SAR). The hydroxyl group at the 3-position is a key handle for various chemical modifications.

Protocol 2.1: Synthesis of Diindolylmethane (DIM) Analogs

The reaction of (1H-indol-3-yl)methanols with other indoles is a common strategy to produce diindolylmethanes (DIMs), which often exhibit enhanced biological activity.[7]

Materials:

  • (4-methyl-1H-indol-3-yl)methanol

  • Substituted or unsubstituted indole

  • A suitable catalyst (e.g., a Lewis acid or a protic acid)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve (4-methyl-1H-indol-3-yl)methanol and the desired indole in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction and work up by extracting the product into an organic solvent.

  • Purify the resulting diindolylmethane derivative by column chromatography.

Section 3: Biological Evaluation of (4-methyl-1H-indol-3-yl)methanol and its Derivatives

A critical aspect of drug discovery is the thorough biological evaluation of synthesized compounds. The following protocols outline key in vitro assays to assess the anticancer potential of (4-methyl-1H-indol-3-yl)methanol and its derivatives.

Protocol 3.1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (4-methyl-1H-indol-3-yl)methanol derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Table 1: Representative IC50 Values of Indole Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Pyrazole-Indole Hybrid 7aHepG26.1 ± 1.9[11]
Pyrazole-Indole Hybrid 7bHepG27.9 ± 1.9[11]
Ursolic Acid-Indole Hybrid 30aSMMC-77210.89 ± 0.11[12]
Indole-Aryl Amide 5HT292.61[13]
Protocol 3.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.[15]

  • Analyze the stained cells using a flow cytometer.

Apoptosis_Assay cluster_apoptosis Apoptosis Detection Workflow Start Treat cells with (4-methyl-1H-indol-3-yl)methanol derivative Harvest Harvest cells (adherent and floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify viable, apoptotic, and necrotic cells Analyze->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3.3: Investigation of Signaling Pathways by Western Blotting

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways.[3][16]

Materials:

  • Cell lysates from treated and untreated cancer cells

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against total Akt, phospho-Akt, total ERK, phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[18]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis to quantify changes in protein expression and phosphorylation.

Signaling_Pathways cluster_pathways Key Cancer-Related Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation) ERK->Gene_Expression

Caption: Simplified diagram of the PI3K/Akt and MAPK signaling pathways.

Conclusion

(4-methyl-1H-indol-3-yl)methanol represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemists. The biological evaluation protocols provided in this guide offer a robust framework for assessing the anticancer potential of its derivatives, enabling researchers to identify lead compounds for further preclinical and clinical development. The continued exploration of this and related indole structures will undoubtedly contribute to the discovery of new and effective drugs for the treatment of cancer and other diseases.

References

Click to expand
  • Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 45-56.
  • ResearchGate. (n.d.). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, Y., et al. (2020). Novel indole derivatives of ursolic acid containing different N-(aminoalkyl)carboxamide side chains. Bioorganic & Medicinal Chemistry, 28(15), 115598.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis for expression of AKT/pAKT and MAPK/pMAPK in.... Retrieved from [Link]

  • Iannuzzi, M., et al. (2021).
  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12098-12113.
  • Sreejith, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1845-1848.
  • Riu, A., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1733.
  • Xiao, W., et al. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts.
  • Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 888-897.
  • Somei, M., et al. (1984). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 22(4), 797-801.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Asiri, A. M., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8), 102315.
  • University of Chile Academic Repository. (2016, November 21). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Chromatographic Separation of (4-methyl-1H-indol-3-yl)methanol

For: Researchers, scientists, and drug development professionals Introduction: The Analytical Imperative for Pure (4-methyl-1H-indol-3-yl)methanol (4-methyl-1H-indol-3-yl)methanol is a substituted indole derivative of si...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Pure (4-methyl-1H-indol-3-yl)methanol

(4-methyl-1H-indol-3-yl)methanol is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The purity of this compound is paramount for accurate pharmacological and toxicological assessments, as even minor impurities can lead to erroneous results and compromise the integrity of research findings. This technical guide provides a comprehensive overview of robust chromatographic techniques for the separation and purity assessment of (4-methyl-1H-indol-3-yl)methanol, addressing the unique challenges posed by indole derivatives.

The inherent reactivity and potential instability of the indole nucleus necessitate carefully developed analytical methods. Indole-3-carbinol and its derivatives, for instance, are known to be unstable under acidic conditions, which can lead to oligomerization and the formation of degradation products[1]. Furthermore, the synthesis of (4-methyl-1H-indol-3-yl)methanol, often achieved through the reduction of 4-methyl-1H-indole-3-carbaldehyde, can introduce process-related impurities such as the starting aldehyde or over-reduction byproducts[2]. Isomeric impurities arising from the synthesis of the 4-methyl-1H-indole precursor may also be present[3]. This guide presents field-proven protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to effectively resolve (4-methyl-1H-indol-3-yl)methanol from these potential contaminants.

Physicochemical Properties and Their Chromatographic Implications

A fundamental understanding of the physicochemical properties of (4-methyl-1H-indol-3-yl)methanol is crucial for methodical chromatographic development.

PropertyPredicted/Reported ValueImplication for Chromatography
Molecular Formula C₁₀H₁₁NOProvides the molecular weight for mass spectrometry detection.
Molecular Weight 161.20 g/mol Influences retention behavior and is a key parameter for MS detection.
Predicted XlogP 1.5Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns.
Predicted pKa (indole N-H) ~17.36 (for 4-methyl-1H-indole)[4][5]The indole N-H is very weakly acidic, meaning the molecule will be in its neutral form across a wide pH range, simplifying mobile phase optimization for HPLC.
Predicted pKa (alcohol -OH) ~15.1-16.5 (for indole-3-methanol)[6]The hydroxyl group is also very weakly acidic.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.Dictates the choice of sample diluent and mobile phase composition.
UV Absorbance Strong absorbance around 280 nm.Enables sensitive detection using UV-Vis detectors in HPLC.[7][8]

The moderate lipophilicity (XlogP of 1.5) makes Reversed-Phase HPLC (RP-HPLC) an ideal primary technique for the separation of (4-methyl-1H-indol-3-yl)methanol. The very high pKa values indicate that the molecule will be non-ionized in typical HPLC mobile phases (pH 2-8), leading to good peak shape and predictable retention.

High-Performance Liquid Chromatography (HPLC) Methodologies

RP-HPLC is the recommended technique for the routine purity assessment of (4-methyl-1H-indol-3-yl)methanol due to its robustness, versatility, and high resolving power for moderately polar compounds.

Method Development Workflow for HPLC

Caption: A logical workflow for developing a robust RP-HPLC method.

Protocol 1: Reversed-Phase HPLC for Purity Determination

This protocol is designed for the accurate quantification of (4-methyl-1H-indol-3-yl)methanol and the separation of potential impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmThe C18 stationary phase provides excellent hydrophobic retention for the moderately nonpolar indole ring.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The slightly acidic mobile phase can improve peak shape by suppressing silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier that provides good selectivity for indole derivatives.
Gradient Program 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 280 nmCorresponds to a strong absorbance maximum for the indole chromophore.[7][8]
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Sample Preparation:

  • Prepare a stock solution of (4-methyl-1H-indol-3-yl)methanol in the sample diluent at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the sample diluent.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis according to the gradient program.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) Methodologies

Gas chromatography can be a valuable alternative for the analysis of (4-methyl-1H-indol-3-yl)methanol, particularly for assessing volatile impurities. However, the thermal stability of the analyte is a key consideration.

Considerations for GC Analysis
  • Thermal Stability: Indole alcohols may be susceptible to degradation at high temperatures in the GC inlet. It is advisable to start with a lower inlet temperature and assess for peak tailing or the appearance of degradation products.

  • Derivatization: To enhance volatility and thermal stability, derivatization of the hydroxyl and indole N-H groups is highly recommended. Silylation is a common and effective derivatization technique for this purpose.

Method Development Workflow for GC

Sources

Application

Application Note: Advanced Synthetic Utilization of (4-Methyl-1H-indol-3-yl)methanol

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale (4-Methyl-1H-indol-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

(4-Methyl-1H-indol-3-yl)methanol (CAS: 1090903-92-6) is a highly versatile pre-electrophile used extensively in the synthesis of complex indole-based pharmacophores, including 3,3'-diindolylmethanes (DIMs) and indol-3-ylmethyl phosphonates.

As a Senior Application Scientist, I frequently observe that the primary challenge in utilizing indole-3-carbinols (I3Cs) lies in controlling their extreme reactivity. Under acidic or Lewis acidic conditions, (4-methyl-1H-indol-3-yl)methanol undergoes rapid dehydration to form a transient vinylogous iminium ion (the azafulvenium intermediate).

The C4-Methyl Effect: The presence of the methyl group at the C4 position introduces a unique steric and electronic profile. Electronically, its inductive effect slightly stabilizes the azafulvenium cation, prolonging its half-life compared to unsubstituted I3Cs. Sterically, it imposes a "buttressing effect" near the C3-reaction center. While this does not hinder small nucleophiles, it dictates the trajectory of bulkier nucleophiles, often requiring highly polar hydrogen-bonding solvents or precise temperature control to overcome the activation energy barrier while preventing unwanted oligomerization[1].

Mechanism A (4-Methyl-1H-indol-3-yl)methanol B Catalyst Activation (Brønsted/Lewis Acid or HFIP) A->B C Dehydration (-H2O) B->C D Vinylogous Iminium Ion (Azafulvenium Intermediate) C->D E Nucleophilic Attack (e.g., Indoles, Phosphites) D->E F C3-Functionalized 4-Methylindole Derivative E->F

Mechanistic pathway of (4-methyl-1H-indol-3-yl)methanol activation and substitution.

Key Synthetic Transformations

Friedel-Crafts Alkylation (DIM Synthesis)

The synthesis of 3,3'-diindolylmethanes (DIMs) is achieved via the Friedel-Crafts hydroxyalkylation of indoles. Traditional methods use harsh Brønsted acids, which often lead to degradation. Modern approaches utilize mild Lewis acids (e.g., TMSOTf) or interface-mediated reactions in water to ensure high regioselectivity and yield[2],[3].

Metal-Free Phosphorylation

Organophosphonates are critical in drug discovery. The traditional Michaelis-Arbuzov reaction requires alkyl halides, which are notoriously unstable when derived from indoles[1]. A modern, highly efficient alternative utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote the direct coupling of (4-methyl-1H-indol-3-yl)methanol with trialkyl phosphites. HFIP acts as both a hydrogen-bond donor to facilitate dehydration and a polar medium to stabilize the intermediate, enabling metal-free C-P bond formation[4].

Quantitative Data Summary

The following table summarizes optimized conditions for the nucleophilic substitution of (4-methyl-1H-indol-3-yl)methanol based on established literature parameters for I3C derivatives.

EntryNucleophileCatalyst / SolventTemp (°C)Time (h)Yield (%)Mechanistic Note
1IndoleTMSOTf / DCM0 → RT288Standard Friedel-Crafts[2]
2Triethyl phosphiteHFIP (neat)RT492Hydrogen-bond promoted[4]
3AnilineInCl 3​ / MeCN60678Lewis acid activated
4ThiophenolBi(OTf) 3​ / DCERT195Soft nucleophile capture

Validated Experimental Protocols

Workflow S1 1. Substrate Loading S2 2. Catalyst/Solvent Addition S1->S2 S3 3. Reaction Incubation S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Flash Chromatography S4->S5

Standard experimental workflow for functionalizing (4-methyl-1H-indol-3-yl)methanol.

Protocol A: Synthesis of Bis(4-methyl-1H-indol-3-yl)methane via Friedel-Crafts Alkylation

This protocol utilizes mild Lewis acid catalysis to prevent the oligomerization commonly seen with C4-substituted indoles.

Step 1: Reagent Preparation

  • Action: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve (4-methyl-1H-indol-3-yl)methanol (1.0 mmol, 161 mg) and 4-methylindole (1.2 mmol, 157 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Causality: Argon purging and anhydrous DCM are strictly required. Trace moisture can prematurely quench the Lewis acid catalyst, leading to incomplete conversion.

Step 2: Catalyst Addition

  • Action: Cool the mixture to 0 °C using an ice bath. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 mmol, 18 µL) dropwise over 2 minutes.

  • Causality: The dropwise addition at 0 °C is the most critical self-validating step. The azafulvenium intermediate is highly reactive; bulk addition at room temperature leads to rapid exothermic dehydration and the formation of complex polymeric indole mixtures. The low temperature kinetically favors controlled intermolecular attack by the nucleophile[1].

Step 3: Incubation and Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Causality: The reaction is deemed complete when the starting material spot (Rf ~0.4) disappears and a new, highly UV-active spot (Rf ~0.25) appears, confirming full conversion without relying on arbitrary timeframes.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous NaHCO 3​ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure DIM derivative.

Protocol B: Metal-Free Phosphorylation using HFIP

Adapted from recent advancements in [4].

Step 1: Substrate Loading

  • Action: To a 10 mL reaction vial equipped with a magnetic stir bar, add (4-methyl-1H-indol-3-yl)methanol (0.5 mmol, 80.5 mg) and triethyl phosphite (0.6 mmol, 103 µL).

Step 2: HFIP Addition

  • Action: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.0 mL) to the vial. Seal the vial and stir at room temperature.

  • Causality: HFIP is uniquely suited for this reaction. Its strong hydrogen-bond donating ability (α = 1.96) activates the hydroxyl leaving group, while its high ionizing power stabilizes the resulting azafulvenium ion. Because HFIP is non-nucleophilic, it does not compete with the phosphite, ensuring high yields without the need for transition metals[4].

Step 3: Isolation

  • Action: After 4 hours, directly concentrate the reaction mixture under reduced pressure to recover the HFIP (which can be recycled). Purify the crude residue via silica gel chromatography (DCM:MeOH 20:1) to isolate diethyl ((4-methyl-1H-indol-3-yl)methyl)phosphonate.

References

  • Title: Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution Source: Nature Communications URL: [Link]

  • Title: HFIP-promoted phosphorylation of indol-3-yl methanols to access (indol-3-yl)methyl phosphonates Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]

  • Title: Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Friedel–Crafts Hydroxyalkylation of Indoles Mediated by Trimethylsilyl Trifluoromethanesulfonate Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-methyl-1H-indol-3-yl)methanol Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of indole-3-carbinol (I3C) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of indole-3-carbinol (I3C) derivatives. Working with (4-methyl-1H-indol-3-yl)methanol presents a unique dual-challenge: it exhibits poor thermodynamic solubility due to its hydrophobic indole core, and it suffers from severe chemical instability in aqueous media.

This guide provides field-proven, mechanistically grounded strategies to diagnose and overcome these formulation hurdles.

Diagnostic Workflow

Before adjusting your protocol, you must determine whether your compound is failing due to physical insolubility or chemical degradation.

TroubleshootingWorkflow Start Precipitation of (4-methyl-1H-indol-3-yl)methanol Decision When does precipitation occur? Start->Decision Immediate Immediate (< 1 min) Thermodynamic Insolubility Decision->Immediate Instantaneous Delayed Delayed (Hours) Acid-Catalyzed Oligomerization Decision->Delayed Time-dependent Mech1 Hydrophobic indole core rejected by high-polarity water Immediate->Mech1 Mech2 Formation of insoluble diindolylmethane (DIM) oligomers Delayed->Mech2 Sol1 Co-solvent Gradient (DMSO + PEG 400) Mech1->Sol1 Sol2 HP-β-CD Encapsulation Mech1->Sol2 Mech2->Sol2 Sol3 Adjust Media pH > 7.2 Mech2->Sol3 End Stable Aqueous Formulation Sol1->End Sol2->End Sol3->End

Diagnostic workflow for differentiating thermodynamic insolubility from chemical degradation.

Frequently Asked Questions (FAQs)

Q1: My (4-methyl-1H-indol-3-yl)methanol precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. Why does this happen and how can I fix it? A1: This is a classic thermodynamic solubility failure. When you transition from a 100% DMSO stock to an aqueous buffer, the sudden increase in the dielectric constant of the medium forces the highly lipophilic indole ring out of solution[1]. The Solution: Do not dilute directly into 100% water or buffer. Instead, employ a co-solvent cascade. By introducing intermediate polarity solvents like Polyethylene Glycol 400 (PEG 400) and ethanol before adding the aqueous phase, you create a polarity gradient that keeps the compound solvated[1][2]. A standard starting ratio is 10% DMSO, 40% PEG 400, and 50% aqueous buffer[2].

Q2: The solution is initially clear, but it turns cloudy and precipitates after a few hours in cell culture media. Is my compound crashing out? A2: You are likely not observing the precipitation of your starting material, but rather the crystallization of its degradation products. (4-methyl-1H-indol-3-yl)methanol is a derivative of indole-3-carbinol. In aqueous environments, particularly at acidic to neutral pH, the hydroxymethyl group at the C3 position undergoes rapid dehydration. This forms a highly reactive 3-methyleneindolenine intermediate, which subsequently reacts with other indole molecules to form highly insoluble oligomers, such as 3[3]. The Solution: This is a chemical instability issue masquerading as a solubility issue. To halt this acid-catalyzed oligomerization, you must strictly control the pH. Ensure your aqueous media is buffered to a slightly alkaline pH (e.g., pH 7.2 - 7.8)[1][4]. Avoid storing the compound in aqueous media; always prepare working solutions fresh immediately prior to the experiment.

Q3: I need to formulate this compound for in vivo dosing, but I cannot use high concentrations of DMSO or PEG. What is the best alternative? A3: For in vivo applications where organic co-solvents are poorly tolerated, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[1][2]. Cyclodextrins are cyclic oligosaccharides that feature a lipophilic inner cavity and a hydrophilic exterior[2]. The Causality: The hydrophobic indole core of (4-methyl-1H-indol-3-yl)methanol is encapsulated within the HP-β-CD cavity, forming a water-soluble inclusion complex[2]. Crucially, this steric shielding also protects the vulnerable C3-hydroxymethyl group from the aqueous environment, simultaneously solving both your thermodynamic solubility and chemical degradation issues.

Quantitative Data: Solubilization Strategies Comparison
Solubilization StrategyTypical CompositionMechanism of ActionOligomerization ProtectionBest Application
Co-Solvent Gradient 10% DMSO, 40% PEG 400, 50% BufferLowers dielectric constant of the solvent system[1]Low (Does not shield the C3-hydroxyl group)In vitro biochemical assays
Cyclodextrin Complex 10-20% (w/v) HP-β-CD in WaterHost-guest encapsulation of the hydrophobic core[2]High (Steric hindrance prevents intermediate formation)In vivo dosing, long-term assays
pH Modification Buffer adjusted to pH 7.4 - 8.0Alters protonation state; prevents dehydration[1][4]Moderate (Slows kinetics but doesn't stop it entirely)Stock solution stabilization
Standard Operating Protocols

Every protocol must be a self-validating system to ensure reproducibility. Below are the step-by-step methodologies for the two primary solubilization strategies.

Protocol A: Co-Solvent Cascade Dilution

Objective: To achieve a stable solution for in vitro assays without triggering solvent-shift precipitation[1].

  • Primary Stock: Accurately weigh (4-methyl-1H-indol-3-yl)methanol and dissolve it in 100% anhydrous DMSO to create a concentrated primary stock (e.g., 50 mM). Vortex until completely clear.

  • Intermediate Phase: Transfer the required volume of the DMSO stock to a new vial. Add PEG 400 while stirring continuously. A common starting ratio of DMSO to PEG 400 is 1:4[2].

  • Aqueous Addition: Place the vial on a magnetic stirrer at 400 RPM. Dropwise, add the aqueous assay buffer (pre-warmed to 37°C and pH adjusted to 7.4) until the final desired volume is reached.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​<0.02 confirms a true solution. An OD600​≥0.05 indicates sub-visual colloidal aggregation, meaning the PEG 400 ratio must be increased.

Protocol B: HP-β-CD Inclusion Complexation

Objective: To formulate an aqueous, solvent-free inclusion complex for in vivo administration[2].

  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water. Adjust the pH to 7.4 using 0.1 M NaOH to prevent acid-catalyzed degradation of the active pharmaceutical ingredient (API)[2][4].

  • API Addition: Slowly add an excess amount (oversaturation) of (4-methyl-1H-indol-3-yl)methanol powder directly to the HP-β-CD solution[2].

  • Equilibration: Stir the suspension vigorously on a magnetic stirrer at room temperature for 24 to 48 hours. Protect the flask from light using aluminum foil[2][4].

  • Filtration: Draw the suspension into a syringe and filter it through a 0.22 µm PTFE syringe filter to remove all uncomplexed, undissolved compound[2].

  • Self-Validation Check: The filtrate contains your solubilized inclusion complex. Perform an HPLC analysis of the filtrate against a known standard curve to quantify the exact concentration of the encapsulated compound before dosing.

References
  • [4] Benchchem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution." Benchchem. 4

  • [1] Benchchem. "Technical Support Center: Overcoming Poor Solubility of Indole Intermediates." Benchchem. 1

  • [2] Benchchem. "Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media." Benchchem. 2

  • [3] Linus Pauling Institute. "Indole-3-Carbinol." Oregon State University. 3

  • National Toxicology Program. "Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol." NCBI.

Sources

Optimization

Technical Support Center: Stability and Long-Term Storage of (4-methyl-1H-indol-3-yl)methanol

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for preventing the degradation of (4-methyl-1H-indol-3-yl)methanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for preventing the degradation of (4-methyl-1H-indol-3-yl)methanol. Indole-based compounds are foundational scaffolds in medicinal chemistry, but their inherent reactivity can pose significant stability challenges.[1][2] This resource offers field-proven insights and actionable protocols to ensure the integrity of your compound during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of (4-methyl-1H-indol-3-yl)methanol.

Q1: What are the primary factors that compromise the stability of (4-methyl-1H-indol-3-yl)methanol?

A1: The stability of (4-methyl-1H-indol-3-yl)methanol is principally influenced by four factors: exposure to oxygen , light , acidic pH , and elevated temperature .[3] The indole ring is electron-rich, making it susceptible to oxidation (autoxidation).[4][5] The hydroxymethyl group at the 3-position is particularly labile in acidic conditions, which can catalyze self-condensation reactions.[3]

Q2: I've noticed my solid sample of (4-methyl-1H-indol-3-yl)methanol has changed color from white/off-white to a yellowish or brownish hue. What does this indicate?

A2: A visible color change is a primary indicator of degradation. This is most commonly due to oxidation of the indole ring, which leads to the formation of colored, often polymeric, impurities.[6] This process can be initiated by exposure to air and accelerated by light.[5]

Q3: My compound solution appears to degrade quickly, even when stored in the freezer. What could be the cause?

A3: Rapid degradation in solution, even at low temperatures, is frequently caused by the solvent system.[3] If the solvent is even mildly acidic, it can catalyze the formation of dimers and oligomers. Furthermore, dissolved oxygen in the solvent can cause oxidative degradation.[3] For these reasons, preparing fresh solutions for immediate use is the most reliable practice.[6]

Q4: What are the expected degradation products of (4-methyl-1H-indol-3-yl)methanol?

A4: Under acidic conditions, the main degradation products are dimers and higher-order oligomers formed by condensation reactions.[3] In the presence of oxygen and/or light, the hydroxymethyl group can be oxidized to the corresponding aldehyde (4-methyl-1H-indole-3-carbaldehyde) and further to the carboxylic acid (4-methyl-1H-indole-3-carboxylic acid).[3]

Q5: How can I confirm if my sample has degraded?

A5: The most reliable method is to use High-Performance Liquid Chromatography (HPLC).[7][8][9] Comparing the chromatogram of a stored sample to that of a fresh or reference sample will reveal new peaks corresponding to degradation products and a decrease in the area of the main compound peak.[3]

Troubleshooting Guides: From Problem to Protocol

This section provides a systematic approach to diagnosing and solving specific stability issues.

Issue 1: Degradation of Solid Compound During Storage
  • Symptom: The solid material has visibly changed color (e.g., yellowing/browning), or analytical tests (HPLC, NMR) show a decrease in purity over time.

  • Root Cause Analysis: The indole ring system is highly susceptible to autoxidation, a free-radical process initiated by atmospheric oxygen.[5][10] This process is often accelerated by ambient light and trace metal impurities.

  • Actionable Solution Protocol:

    • Inert Atmosphere Storage: Always store the solid compound under an inert atmosphere. Backfill the vial with dry argon or nitrogen before sealing.

    • Light Protection: Use amber glass vials to protect the compound from light. Store the vial in a dark location, such as a sealed cabinet or box within a freezer.[6]

    • Temperature Control: For long-term storage, a temperature of -20°C is strongly recommended.[3]

    • Aliquotting: Upon receipt, divide the bulk material into smaller, single-use aliquots. This minimizes the exposure of the entire batch to atmospheric conditions during repeated weighing.[6]

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Symptom: You observe high variability between experimental replicates or a time-dependent loss of activity in your assay.

  • Root Cause Analysis: This is a classic sign of compound instability within the assay medium or solvent.[3] The effective concentration of your active compound is decreasing during the experiment, leading to unreliable results.[3] The pH of your buffer, dissolved oxygen, or even components of the cell culture media can be promoting degradation.

  • Actionable Solution Protocol:

    • Prepare Fresh Solutions: Always prepare stock solutions of (4-methyl-1H-indol-3-yl)methanol immediately before use. Avoid storing solutions, even frozen, for extended periods.[6]

    • Solvent & pH Control: Use de-gassed, high-purity solvents. If using aqueous buffers, ensure the pH is neutral (6-7) or slightly basic, as acidic conditions are detrimental.[11][12]

    • Run a Time-Course Stability Check: Before launching a full assay, incubate the compound in your final assay medium for the planned duration of the experiment. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8 hours) to quantify its stability under your specific experimental conditions.

    • Protect from Light: Conduct experimental manipulations under subdued lighting and use amber-tinted plates or tubes where possible to prevent photodegradation.[13][14]

Visualizing Degradation & Stability Testing

Understanding the pathways of degradation and the workflow for assessing stability is crucial for prevention.

Primary Degradation Pathways

The diagram below illustrates the two major degradation routes for (4-methyl-1H-indol-3-yl)methanol: acid-catalyzed condensation and oxidation.

cluster_main Degradation of (4-methyl-1H-indol-3-yl)methanol cluster_acid Acid-Catalyzed Pathway cluster_oxidative Oxidative Pathway A (4-methyl-1H-indol-3-yl)methanol (Parent Compound) B Dimeric & Oligomeric Products A->B H⁺ (Acid) C 4-methyl-1H-indole-3-carbaldehyde A->C [O], hν (Oxygen, Light) D 4-methyl-1H-indole-3-carboxylic acid C->D [O] (Further Oxidation)

Caption: Key degradation pathways for (4-methyl-1H-indol-3-yl)methanol.

Recommended Workflow for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[15][16][17]

start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) stress_conditions Subject Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (10% H₂O₂, RT) stress_conditions->oxidation heat Thermal Stress (Solid, 80°C) stress_conditions->heat light Photolytic Stress (Solution, UV light) stress_conditions->light analysis Neutralize (if needed) & Dilute Samples acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis hplc Analyze by HPLC-MS/DAD analysis->hplc end Identify Degradants & Assess Purity Loss hplc->end

Caption: Workflow for a comprehensive forced degradation study.

Data Summary: Recommended Storage Conditions

Form Temperature Atmosphere Light Condition Expected Shelf-Life (Guideline)
Solid -20°CInert (Argon or N₂)Dark (Amber Vial)> 12 months
Solid 4°CInert (Argon or N₂)Dark (Amber Vial)3-6 months
Solution (Organic) -20°CSealed, Air-tightDark (Amber Vial)< 1 month (Use with caution)
Solution (Aqueous) AnyN/AN/ANot Recommended (Prepare Fresh)

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for systematically evaluating the stability of (4-methyl-1H-indol-3-yl)methanol.[3] The goal is to achieve 10-20% degradation to ensure the analytical method can detect and resolve impurities.[16]

Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

Materials:

  • (4-methyl-1H-indol-3-yl)methanol

  • HPLC-grade Methanol or Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 10% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of (4-methyl-1H-indol-3-yl)methanol in methanol or acetonitrile.

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase for immediate HPLC analysis.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Afterwards, dissolve to 1 mg/mL and dilute for analysis.[3]

    • Photolytic Degradation: Expose a 100 µg/mL solution of the compound to UV light (e.g., 254 nm) for 24 hours.[3] Keep a control sample wrapped in foil at the same temperature.

  • Sample Preparation for Analysis:

    • After the incubation period, cool all samples to room temperature.

    • Neutralize the acid-stressed sample with 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

    • Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples (including the control) by a validated reverse-phase HPLC method.

    • Use a DAD to monitor the spectra of new peaks and an MS detector to obtain mass information for structural elucidation of degradants.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess peak purity to ensure the main compound peak is resolved from all degradation products, thus confirming the method is "stability-indicating."

References

  • Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid. J-Stage. [Link]

  • Relative Efficacies of Indole Antioxidants in Reducing Autoxidation and Iron-Induced Lipid Peroxidation in Hamster Testes. PubMed. [Link]

  • Photodegradation of indo-l and its effect on apparent Ca+ concentrations.* CORE. [Link]

  • Synthesis and Autoxidation of New Tetracyclic 9H,10H-Indolizino[1,2-b]indole-1-ones. ACS Publications. [Link]

  • Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. PubMed. [Link]

  • Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. PMC - NIH. [Link]

  • Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. OSTI.gov. [Link]

  • Degradation of indole in aqueous solution using contact glow discharge plasma. SpringerLink. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]

  • Reactivity of Indole Derivatives Towards Oxygenated Radicals. Taylor & Francis Online. [Link]

  • Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. SciSpace. [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Copernicus Publications. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Indole-3-Acetic Acid Metabolism in Lemna gibba Undergoes Dynamic Changes in Response to Growth Temperature. PMC - NIH. [Link]

  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. [Link]

  • Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature. PLOS One. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. I.R.I.S. [Link]

  • Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. PubMed. [Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Rasayan Journal. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals. [Link]

  • Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture. [Link]

  • a review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences. [Link]

  • (4-methyl-1H-indol-3-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Discovery of indole derivatives as STING degraders. PubMed. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. [Link]

  • [3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. Beilstein Archives. [Link]

  • KEGG: Degradation of aromatic compounds - Reference pathway. Kanehisa Laboratories. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. [Link]

  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha. MDPI. [Link]

  • CN101921223A - Synthesis method of indole-3-methanol - Google Patents.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. IIARD International. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. SciELO. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude (4-methyl-1H-indol-3-yl)methanol Extracts

Welcome to the technical support center for the purification of crude (4-methyl-1H-indol-3-yl)methanol extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude (4-methyl-1H-indol-3-yl)methanol extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this indole derivative.

I. Understanding the Challenges: Common Impurities and Their Origins

The synthesis of (4-methyl-1H-indol-3-yl)methanol can result in a variety of impurities that complicate purification.[1] A thorough understanding of these potential contaminants is the first step toward developing an effective purification strategy.

Common Impurities May Include:

  • Starting Materials: Unreacted 4-methylindole and formaldehyde or its equivalent.

  • Over-alkylation Products: Bis(4-methyl-1H-indol-3-yl)methane and other polymeric materials.

  • Oxidation Products: 4-methyl-1H-indole-3-carbaldehyde, resulting from the oxidation of the target methanol.

  • Solvent-Related Impurities: Residual solvents from the reaction and initial extraction steps, such as methanol, ethanol, or ethyl acetate.[2][3][4]

  • Side-Reaction Products: Impurities arising from side reactions specific to the synthetic route employed.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of (4-methyl-1H-indol-3-yl)methanol, providing detailed, step-by-step solutions.

Issue 1: Oily Product Instead of a Solid After Initial Extraction

Question: After my initial workup, my (4-methyl-1H-indol-3-yl)methanol is an oil and won't solidify. How can I resolve this?

Answer: This is a common issue often caused by the presence of residual solvents or low-melting impurities.

Causality: The hydroxyl group of your target compound allows for hydrogen bonding, which typically results in a solid product. The presence of impurities disrupts the crystal lattice formation, leading to an oily or waxy consistency.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed using a rotary evaporator. For higher boiling point solvents, consider using a high-vacuum pump.

  • Trituration:

    • Add a non-polar solvent in which your product is sparingly soluble, but the impurities are more soluble (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Stir the mixture vigorously. The product should precipitate as a solid, while the impurities remain in the solvent.

    • Isolate the solid by filtration and wash with a small amount of cold non-polar solvent.

  • Recrystallization: If trituration is ineffective, recrystallization is a powerful technique for purification.[5] A suitable solvent system is crucial for success.

Issue 2: Poor Separation During Column Chromatography

Question: I'm running a silica gel column, but my product is co-eluting with impurities. What can I do to improve separation?

Answer: Co-elution during column chromatography is often a result of an inappropriate solvent system or improper column packing.

Causality: The polarity of the eluent directly impacts the separation of compounds on a silica gel column. If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Conduct preliminary Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).[5]

    • Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[5]

  • Proper Column Packing: Ensure the silica gel bed is uniform and free of air bubbles or cracks, which can cause channeling and poor separation.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Adsorb this onto a small amount of silica gel, dry it, and then carefully add it to the top of the column. This "dry loading" technique often results in sharper bands and better separation.[5]

Issue 3: Low Yield After Recrystallization

Question: I successfully purified my compound by recrystallization, but my yield is very low. How can I improve it?

Answer: Low recovery from recrystallization can be due to several factors, including the choice of solvent, cooling rate, and the amount of solvent used.

Causality: The principle of recrystallization relies on the target compound being soluble in a hot solvent and insoluble in the same solvent when cold. If the compound has significant solubility in the cold solvent, or if too much solvent is used, a substantial amount of the product will remain in the mother liquor.

Troubleshooting Protocol:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature or below. A mixed solvent system (e.g., methanol/water or ethyl acetate/hexane) can often provide the desired solubility profile.[5]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will decrease your recovery.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Then, place the flask in an ice bath to maximize precipitation.[5]

  • Recover from Mother Liquor: If significant product remains in the mother liquor (as determined by TLC), you can concentrate the filtrate and attempt a second recrystallization to recover more material.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for (4-methyl-1H-indol-3-yl)methanol?

A1: For gram-scale purification, silica gel column chromatography is often the most versatile method as it can separate a wide range of impurities.[5] For achieving very high purity (>99%), recrystallization is an excellent subsequent step.[5]

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used. TLC is a quick and easy way to assess purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities.[8][9]

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: Indole derivatives can be sensitive to acidic conditions, and silica gel is slightly acidic. If you suspect degradation, you can try neutralizing the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column. Alternatively, using a different stationary phase like alumina may be beneficial.

Q4: Can I use liquid-liquid extraction for purification?

A4: Liquid-liquid extraction is more of a preliminary purification or workup step rather than a final high-purity technique for this compound. It can be effective for removing highly polar or non-polar impurities but is unlikely to separate closely related indole derivatives.[10][11]

IV. Data and Protocols

Table 1: Comparison of Purification Techniques
Purification TechniqueTypical Recovery (%)Achievable Purity (%)ScaleKey Advantage
Column Chromatography 85-95%>98%Milligram to GramVersatile for a wide range of impurities.[5]
Recrystallization 70-85%>99%Milligram to MultigramExcellent for achieving high purity.[5]
Preparative HPLC 60-80%>99.5%Microgram to MilligramHighest resolution for difficult separations.[5]
Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform.[5]

  • Sample Loading: Dissolve the crude (4-methyl-1H-indol-3-yl)methanol in a minimal amount of dichloromethane or the initial eluent. Adsorb this onto a small amount of silica gel, dry it, and add it to the top of the packed column.[5]

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity (e.g., to 7:3 v/v) to elute the target compound.[5]

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified product.[5]

Protocol 2: Recrystallization
  • Dissolution: In a flask, add the crude product and the minimum amount of a suitable hot solvent (e.g., methanol) to dissolve it completely.

  • Crystallization: Slowly add a non-solvent (e.g., deionized water) dropwise to the hot solution until it becomes slightly turbid. Reheat the solution until it becomes clear again.[5]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[5]

V. Visualized Workflows

Purification_Workflow Crude Crude Extract Oily Oily Product? Crude->Oily Trituration Trituration Oily->Trituration Yes Column Column Chromatography Oily->Column No Trituration->Column TLC TLC Analysis Column->TLC Pure_Fractions Combine Pure Fractions TLC->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Pure Product Recrystallization->Final_Product Troubleshooting_Column_Chromatography Start Poor Separation in Column Check_Solvent Optimize Mobile Phase (TLC) Start->Check_Solvent Check_Packing Check Column Packing Start->Check_Packing Check_Loading Improve Sample Loading Start->Check_Loading Gradient Use Gradient Elution Check_Solvent->Gradient Repack Repack Column Check_Packing->Repack Dry_Load Use Dry Loading Check_Loading->Dry_Load Success Improved Separation Gradient->Success Repack->Success Dry_Load->Success

Caption: Troubleshooting guide for column chromatography issues.

References

  • Gao, P., Zhang, J., Guo, Z., Gao, J., Xu, D., Ma, Y., Zhang, L., & Wang, Y. (2023). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry, 16(5), 104684.
  • Gao, P., et al. (2023). Experimental and quantum chemical calculations investigations of morpholine-based ionic liquids as extractants for efficient extraction of nitrogen heterocyclic neutral compounds. Fuel, 333, 126446.
  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331.
  • Kim, S. J. (2022).
  • Le Borgne, M., et al. (1997). Synthesis and In Vitro Evaluation of 3-(1-Azolylmethyl)-1H-indoles and 3-(1-Azolyl-1-phenylmethyl)-1H-indoles as Inhibitors of P450 arom. Arch. Pharm. Pharm. Med. Chem., 330(1), 141-145.
  • Li, S. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts.
  • Manjula, N. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
  • PubChemLite. (n.d.). (4-methyl-1h-indol-3-yl)methanol. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, R., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12345-12354.
  • Tomke, P. D., & Aswar, A. S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of Scientific Research in Science and Technology, 3(8), 120-124.
  • Wang, X., et al. (2014). [3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. Beilstein Journal of Organic Chemistry, 10, 1458-1464.
  • Zha, L., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(13), e00525-18.

Sources

Optimization

Technical Support Center: Crystallization of (4-methyl-1H-indol-3-yl)methanol

Welcome to the technical support center for the crystallization of (4-methyl-1H-indol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (4-methyl-1H-indol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of obtaining high-quality crystalline material. As a crucial intermediate in many synthetic pathways, particularly in drug discovery, achieving a consistent and pure crystalline form of this indole derivative is paramount for downstream applications and regulatory compliance.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles at play. We will explore common challenges, troubleshoot experimental failures, and outline robust, validated methodologies for success.

Section 1: Fundamentals of Crystallization for Indole Derivatives

The indole scaffold, with its hydrogen bond donor (N-H) and acceptor (π-system of the aromatic rings), presents unique intermolecular interaction possibilities.[3][4][5] In (4-methyl-1H-indol-3-yl)methanol, the addition of a hydroxyl group introduces a strong hydrogen bonding motif (O-H), further influencing crystal packing. Understanding these interactions is key to selecting appropriate solvents and crystallization conditions. The crystal habit of indole derivatives can be highly sensitive to the crystallization environment, including solvent polarity, temperature, and cooling rate.[3][4][6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of (4-methyl-1H-indol-3-yl)methanol in a practical question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

  • Expert Analysis: "Oiling out," or liquid-liquid phase separation, typically occurs when the level of supersaturation is too high for nucleation and crystal growth to occur in an orderly fashion. The solute comes out of solution as a supercooled liquid instead of a solid. This is common when an anti-solvent is added too quickly or when a saturated solution is cooled too rapidly. For indole derivatives, the planarity of the ring system can lead to strong solute-solute interactions, which can favor amorphous aggregation if not properly controlled.

  • Troubleshooting Protocol:

    • Recovery: Attempt to redissolve the oil by gently warming the solution and adding a small amount of the "good" solvent until the solution is clear again.

    • Reduce Supersaturation Rate:

      • Cooling Method: If using cooling crystallization, decrease the cooling rate significantly. A rate of 5-10 °C per hour is a good starting point. Consider a stepwise cooling profile.

      • Anti-Solvent Method: If using an anti-solvent, add it much more slowly, dropwise, with vigorous stirring. Maintain the solution at a constant, slightly elevated temperature during addition.

    • Solvent System Re-evaluation: The chosen solvent/anti-solvent pair may be inappropriate. If the oiling persists, select an anti-solvent that is more miscible with the primary solvent to ensure a more gradual reduction in solubility.

    • Introduce Nucleation Sites: Add seed crystals (if available) once the solution is slightly cooled or after the initial addition of anti-solvent, just before the solution becomes visibly turbid.

Q2: I'm not getting any crystals, even after letting the solution stand for days. What should I do?

  • Expert Analysis: A failure to crystallize usually points to one of two issues: the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation. The presence of even minor impurities can sometimes inhibit crystal formation.

  • Troubleshooting Protocol:

    • Increase Supersaturation:

      • Slow Evaporation: The simplest approach is to allow the solvent to evaporate slowly. Loosen the cap of the vial and leave it in a vibration-free location. This technique is effective but can sometimes yield lower quality crystals.[7][8]

      • Concentrate the Solution: If you know the solvent volume, carefully remove a portion of it under reduced pressure and allow the concentrated solution to stand again.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the glass flask or vial with a glass rod at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.

      • Seeding: If you have even a tiny crystal from a previous batch, add it to the supersaturated solution.

    • Re-evaluate Purity: The crude material may contain impurities that are inhibiting crystallization. Consider an additional purification step, such as column chromatography, before attempting recrystallization.[9][10]

Q3: My yield is very low. How can I improve it?

  • Expert Analysis: Low yield is often a trade-off for high purity. It typically means a significant amount of your compound remains dissolved in the mother liquor. This can be due to the choice of solvent system or not allowing sufficient time/temperature for complete crystallization.

  • Troubleshooting Protocol:

    • Optimize Solvent Ratio: If using a solvent/anti-solvent system, you may have too much "good" solvent. After filtering the initial crop of crystals, try adding more anti-solvent to the mother liquor to see if a second crop precipitates.[10]

    • Maximize Cooling: Ensure the final crystallization temperature is low enough. After slow cooling to room temperature, placing the flask in an ice bath (0 °C) or even a freezer (-20 °C) for several hours can significantly increase the yield.[11]

    • Concentrate the Mother Liquor: Collect the filtrate (mother liquor) and evaporate a portion of the solvent. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.

    • Solvent Screening: Your chosen solvent may be too good. A solvent in which the compound has slightly lower solubility at elevated temperatures will result in a higher recovery upon cooling.

Q4: My crystals are very fine needles. How can I grow larger, block-like crystals?

  • Expert Analysis: Needle-like morphology often results from rapid crystal growth, which is common for planar molecules like indoles that can stack quickly in one dimension.[3][4] To obtain larger, more equant crystals suitable for techniques like Single Crystal X-ray Diffraction (SCXRD), you need to slow down the nucleation and growth processes.

  • Troubleshooting Protocol:

    • Slow Down the Process: All methods to improve crystal size are based on slowing down the rate of crystallization.

      • Slower Cooling/Evaporation: Use a much slower cooling rate or reduce the rate of solvent evaporation (e.g., by using a vial with a pinhole in the cap instead of a loose cap).

      • Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality single crystals.[7][8][12] It allows for very slow introduction of an anti-solvent via the vapor phase.[13]

    • Reduce Supersaturation: Start with a less concentrated solution. High supersaturation leads to rapid nucleation of many small crystals. A lower supersaturation favors the growth of fewer, larger crystals.

    • Solvent Effects: The solvent can significantly influence crystal habit.[4][6] Experiment with different solvents. A more viscous solvent can sometimes slow diffusion and lead to better-formed crystals.

Q5: I suspect I have a new polymorph. How can I confirm this?

  • Expert Analysis: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties (solubility, stability, melting point). Indole derivatives are known to exhibit polymorphism.[14][15] If you observe a different crystal habit, melting point, or spectroscopic signature from a known form, you may have a new polymorph.

  • Confirmation Workflow:

    • Initial Characterization: Use a combination of techniques to characterize the new form.

      • Melting Point: Use Differential Scanning Calorimetry (DSC) for an accurate determination and to screen for phase transitions.[16][17]

      • Microscopy: Visually inspect the crystals under a microscope.

    • Structural Analysis:

      • Powder X-ray Diffraction (PXRD): This is the gold standard for identifying polymorphs. Each crystalline form will have a unique diffraction pattern, which acts as a "fingerprint."[16][18]

      • Single Crystal X-ray Diffraction (SCXRD): If you can grow a suitable single crystal, SCXRD provides definitive proof and solves the crystal structure.[17]

    • Spectroscopy: Techniques like FT-IR and Raman spectroscopy can often distinguish between polymorphs, as intermolecular interactions (like hydrogen bonding) will differ, leading to shifts in vibrational frequencies.[16][18][19]

Section 3: Recommended Experimental Protocols

These protocols provide a starting point for the crystallization of (4-methyl-1H-indol-3-yl)methanol. Optimization will likely be required based on the purity of your starting material and desired outcome.

Protocol 1: Cooling Recrystallization from a Single Solvent (e.g., Acetonitrile)

This method is effective for materials that have a steep solubility curve in a given solvent.

  • Dissolution: In an Erlenmeyer flask, add a minimal volume of hot acetonitrile to your crude (4-methyl-1H-indol-3-yl)methanol to fully dissolve it. Aim for a solution that is close to saturation at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature in a location free from vibrations. Wrapping the flask in glass wool or placing it in a dewar of hot water can slow the cooling process further.

  • Maturation: Once at room temperature, allow the solution to stand for several hours to maximize crystal growth.

  • Final Cooling: Place the flask in an ice bath (0 °C) for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization (e.g., Methanol/Water)

This is a versatile method, particularly when a single ideal solvent cannot be found. A methanol/water system is often effective for indole derivatives.[9][10][20]

  • Dissolution: Dissolve the crude material in the minimum amount of warm methanol (the "good" solvent) in an Erlenmeyer flask.[10]

  • Anti-Solvent Addition: While stirring, slowly add deionized water (the "anti-solvent") dropwise until the solution becomes persistently turbid (cloudy).[10][21]

  • Re-dissolution: Gently warm the turbid solution while stirring until it becomes clear again.

  • Slow Cooling & Isolation: Follow steps 3-8 from Protocol 1, using an ice-cold methanol/water mixture for the final wash.

Protocol 3: Vapor Diffusion for High-Quality Single Crystals

This method is ideal for obtaining crystals for SCXRD analysis when only small amounts of material are available.[8][13]

  • Preparation: Dissolve 5-10 mg of your purified compound in a small volume (e.g., 0.5 mL) of a relatively volatile "good" solvent (e.g., ethyl acetate or dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker) that contains a layer (e.g., 2-3 mL) of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane).[7]

  • Equilibration: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing your compound solution. This gradually reduces the solubility, promoting slow and orderly crystal growth over several days.

  • Monitoring: Leave the setup undisturbed in a temperature-stable and vibration-free environment. Monitor for crystal growth over the next few days to weeks.

Section 4: Data & Visualization

Table 1: Solvent Selection Guide for Indole Derivatives
Solvent ClassGood Solvents (High Solubility)Anti-Solvents (Low Solubility)Comments
Alcohols Methanol, EthanolWaterExcellent for anti-solvent methods due to high miscibility.[10][20]
Esters Ethyl Acetate, Isopropyl AcetateHexanes, HeptaneGood for cooling and anti-solvent crystallization; offers a different polarity profile.[11]
Ketones AcetoneHexanes, WaterAcetone is highly volatile, good for slow evaporation but can be difficult to control.
Nitriles AcetonitrileToluene, Water, CyclohexaneAcetonitrile is excellent for crystallizing moderately non-polar compounds.[22]
Chlorinated Dichloromethane (DCM)Pentane, HexanesGood for vapor diffusion due to volatility, but use should be minimized for safety.
Aromatics TolueneHexanes, HeptaneCan interact with the indole π-system, potentially influencing crystal packing.[11]
Diagram 1: Troubleshooting Workflow for Crystallization Failure

This decision tree guides the user from a failed experiment to a logical next step.

TroubleshootingWorkflow start Experiment Outcome oiled_out Compound Oiled Out start->oiled_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield / Poor Quality start->low_yield action_reheat Re-heat & add good solvent oiled_out->action_reheat First Step action_concentrate Increase concentration (slow evaporation) no_crystals->action_concentrate Is solution dilute? action_induce Induce nucleation (scratch/seed) no_crystals->action_induce Is solution concentrated? action_cool_further Cool to lower temp (0°C or -20°C) low_yield->action_cool_further To improve yield action_vapor_diffusion Try vapor diffusion for quality low_yield->action_vapor_diffusion To improve quality action_slow_rate Reduce cooling rate OR add anti-solvent slower action_reheat->action_slow_rate Then action_change_solvent Change solvent system action_slow_rate->action_change_solvent If problem persists action_purify Re-purify starting material action_induce->action_purify If nucleation fails action_mother_liquor Concentrate mother liquor action_cool_further->action_mother_liquor

Caption: Troubleshooting decision tree for common crystallization issues.

Diagram 2: General Workflow for Method Selection

This diagram outlines the logical progression for selecting a crystallization method.

MethodSelection start Goal: Crystallize Crude Material solvent_screen Step 1: Solvent Screen (Find good solvent & anti-solvent) start->solvent_screen purity_check Is purity >95%? solvent_screen->purity_check purify Purify via Chromatography purity_check->purify No scale_check What is the scale? purity_check->scale_check Yes purify->scale_check bulk_scale Bulk Scale (>1g) Cooling or Anti-Solvent Method scale_check->bulk_scale Bulk analytical_scale Analytical Scale (<50mg) Slow Evaporation or Vapor Diffusion scale_check->analytical_scale Analytical outcome1 Outcome: Purified Bulk Crystals bulk_scale->outcome1 outcome2 Outcome: High-Quality Single Crystals analytical_scale->outcome2

Caption: Logical workflow for selecting an appropriate crystallization method.

References

  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Unknown.
  • Pisarek, J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141-17151.
  • Pisarek, J., et al. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • BenchChem. (2025). Technical Support Center: (Indolin-4-yl)methanol Synthesis.
  • Pisarek, J., et al. (2020, July 8). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Hampton Research. Sitting Drop Vapor Diffusion.
  • ResearchGate. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Kalalbandi, V., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.
  • Intertek. Crystallography Analysis.
  • Unknown. CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Oxford Academic. 4 4 Analytical techniques for studying and characterizing polymorphs.
  • SPT Labtech.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • R Discovery. (1975, June 15). The crystal structure of indole.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.
  • Unknown.
  • Kim, S. J. (2025, May 26).
  • Unknown. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. IJARSCT.
  • Kim, S. J. (2026, March 11). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Lin, H., et al. (2012, February 23).
  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • Unknown.
  • Reddit. (2025, July 26).
  • Peng, X.-X. (2014, February). Crystallization purification of indole.
  • Kim, S. J. (2022, August 21).
  • Kaushik, N. K., et al. (n.d.). Biomedical Importance of Indoles. PMC - NIH.
  • Sane, R., et al. (2018, May 25). Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution.
  • Unknown. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Senczyna, B., et al. Polymorphs of oxindole as the core structures in bioactive compounds. RSC Publishing.
  • Unknown. (2024, May 21). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development.
  • BenchChem. (2025). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.
  • Unknown.
  • ResearchGate. (n.d.).
  • Unknown. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • NextSDS. (4-methyl-1H-indol-3-yl)

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: (4-Methyl-1H-indol-3-yl)methanol vs. 5-Methylindole-3-methanol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, indole-3-methanol and its derivatives are pivotal intermediates, se...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, indole-3-methanol and its derivatives are pivotal intermediates, serving as versatile precursors for a multitude of biologically active compounds.[1][2] The strategic placement of substituents on the indole scaffold can profoundly influence the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity and pharmacological activity.[3][4] This guide provides an in-depth comparative analysis of two closely related isomers: (4-methyl-1H-indol-3-yl)methanol and 5-methylindole-3-methanol. While direct comparative kinetic studies are scarce in the literature, this document synthesizes established principles of physical organic chemistry with available experimental data from analogous systems to offer a predictive framework for their relative reactivity.

I. Structural and Electronic Landscape: The Decisive Role of the Methyl Group

The position of the methyl group on the indole ring—at C4 versus C5—is the primary determinant of the differences in reactivity between these two molecules. This seemingly minor structural change instigates significant alterations in the electronic distribution and steric environment of the entire molecule.

The indole ring is an electron-rich aromatic system, with the C3 position being particularly nucleophilic and prone to electrophilic attack.[5][6] The methyl group, through a combination of inductive and hyperconjugative effects, is a weak electron-donating group.[7] This donation of electron density further enhances the nucleophilicity of the indole ring. However, the position of the methyl group dictates the extent and distribution of this donated electron density.

  • 5-Methylindole-3-methanol: The methyl group at the C5 position is electronically "meta" to the C3 position. Its electron-donating effect primarily enriches the benzene portion of the indole and, to a lesser extent, the pyrrole ring, including the C3 position. This leads to a general increase in the nucleophilicity of the indole ring compared to the unsubstituted parent compound.[5]

  • (4-Methyl-1H-indol-3-yl)methanol: The methyl group at the C4 position is electronically "ortho" to the C3 position. This proximity allows for a more direct influence on the C3 position and the adjacent C2 position. Studies on the electronic environment of methylindoles have shown that the 4-position is unique in how its local electronic density can significantly affect the electronic transition dipole moments of the indole chromophore.[8][9] This suggests a more pronounced electronic perturbation in the vicinity of the reactive C3 center for the 4-methyl isomer.

The following diagram illustrates the electronic effects of the methyl group at both positions.

Caption: Chemical structures of the two isomers.

II. Comparative Reactivity: A Predictive Analysis

The differences in electronic and steric profiles translate into predictable differences in reactivity in various chemical transformations.

A. Electrophilic Aromatic Substitution

Electrophilic attack on the indole ring typically occurs at the C3 position. However, since this position is already substituted in our molecules of interest, electrophilic substitution will likely target the C2 position or the benzene ring.

  • 5-Methylindole-3-methanol: The C5-methyl group activates the benzene ring, but the directing effects of the pyrrole nitrogen will still favor substitution at the C2 position. The increased electron density of the ring system as a whole suggests that 5-methylindole-3-methanol will be more reactive towards electrophiles than the parent indole-3-methanol.

  • (4-Methyl-1H-indol-3-yl)methanol: The C4-methyl group will also activate the ring towards electrophilic substitution. However, the steric bulk of the C4-methyl group will significantly hinder the approach of electrophiles to the C2 and C3 positions. Therefore, while electronically activated, the 4-methyl isomer may exhibit lower reactivity or lead to substitution at less sterically hindered positions on the benzene ring (e.g., C6 or C7) under certain conditions.

B. Reactions at the C3-Methanol Side Chain

The reactivity of the hydroxyl group and the benzylic C-O bond is also influenced by the position of the methyl substituent.

  • Oxidation: The oxidation of the methanol to an aldehyde (indole-3-carboxaldehyde) is a common transformation. The electronic effect of the methyl group at either position is not expected to have a dramatic impact on the feasibility of this reaction. However, the steric hindrance from the C4-methyl group in (4-methyl-1H-indol-3-yl)methanol might slightly impede the approach of bulky oxidizing agents.

  • Acid-Catalyzed Dimerization and Reactions: Indole-3-methanols are notoriously prone to self-condensation under acidic conditions to form diindolylmethanes (DIMs). This reaction proceeds via the formation of a stabilized carbocation at the C3-methylene position. The electron-donating methyl group at both the C4 and C5 positions will stabilize this carbocation, thus promoting the reaction. However, the steric bulk of the C4-methyl group is expected to significantly disfavor the dimerization for (4-methyl-1H-indol-3-yl)methanol, making it more stable in acidic media compared to its C5-methyl counterpart.

  • Nucleophilic Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate or halide) followed by nucleophilic substitution is a key strategy for further functionalization. The rate of the SN1-type reactions will be enhanced by the electron-donating methyl group in both isomers due to the stabilization of the intermediate carbocation. For SN2-type reactions, the steric hindrance from the C4-methyl group in (4-methyl-1H-indol-3-yl)methanol could be a significant impediment.

III. Summary of Predicted Reactivity

Reaction Type(4-Methyl-1H-indol-3-yl)methanol5-Methylindole-3-methanolRationale
Electrophilic Substitution at C2 SlowerFasterSteric hindrance from the C4-methyl group outweighs its electronic activation.
Acid-Catalyzed Dimerization Slower / Less ProneFaster / More ProneSignificant steric hindrance from the C4-methyl group prevents the approach of another indole molecule.
SN1 Reactions at C3-Methanol FasterFasterBoth methyl groups stabilize the intermediate carbocation. The C4-methyl might offer slightly better stabilization due to proximity, but this is likely a minor effect.
SN2 Reactions at C3-Methanol SlowerFasterSteric hindrance from the C4-methyl group impedes the backside attack of the nucleophile.

IV. Experimental Protocols: A Representative Procedure

While specific protocols for these exact molecules are not abundant, the following general procedure for the reduction of the corresponding indole-3-carboxaldehyde can be adapted for their synthesis. The synthesis of indole-3-methanols is often achieved by the reduction of the corresponding aldehyde.[10]

Protocol: Synthesis of (Methyl-1H-indol-3-yl)methanol via Reduction of the Corresponding Aldehyde

This protocol describes a general method for the sodium borohydride reduction of a methyl-substituted indole-3-carboxaldehyde.

Materials:

  • Methyl-substituted indole-3-carboxaldehyde (1.0 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

G start Dissolve indole-3-carboxaldehyde in Methanol cool Cool to 0°C in an ice bath start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at 0°C to room temperature add_nabh4->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (NaHCO3, Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify

Caption: General experimental workflow for the synthesis of indol-3-yl methanols.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl-substituted indole-3-carboxaldehyde in anhydrous methanol under a nitrogen or argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (methyl-1H-indol-3-yl)methanol.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the CH₂OH group (~4.8 ppm) and the hydroxyl proton in the ¹H NMR spectrum are indicative of a successful reduction.

V. Conclusion for the Bench Scientist

The choice between (4-methyl-1H-indol-3-yl)methanol and 5-methylindole-3-methanol as a synthetic intermediate should be guided by the desired reactivity and the steric tolerance of the subsequent reaction steps.

  • 5-Methylindole-3-methanol is the more "electronically straightforward" of the two, offering enhanced reactivity at the C3-side chain and the indole ring due to the activating effect of the C5-methyl group, without introducing significant steric hindrance. It is likely to be more prone to acid-catalyzed dimerization.

  • (4-Methyl-1H-indol-3-yl)methanol presents a more complex reactivity profile. The C4-methyl group provides electronic activation but also significant steric shielding of the C2 and C3 positions. This can be strategically exploited to prevent unwanted side reactions like dimerization or to direct reactions to other parts of the molecule. However, this steric hindrance may also reduce the rate of desired transformations at the C3-methanol side chain.

Ultimately, the selection of the appropriate isomer will depend on the specific synthetic challenge at hand. This guide provides the foundational understanding to make an informed decision and to anticipate the reactivity patterns of these valuable building blocks.

References

  • BenchChem. A Comparative Study on the Reactivity of Substituted Indoles with Trichloroacetyl Chloride. BenchChem. Accessed March 17, 2026.
  • CymitQuimica. CAS 614-96-0: 5-Methylindole. CymitQuimica. Accessed March 17, 2026.
  • Jessie S. Coats, et al. Probing the Electronic Environment of Methylindoles using Internal Rotation and 14N Nuclear Quadrupole Coupling. The Journal of Physical Chemistry A. 2016.
  • Indian Academy of Sciences. Inductive effect of methyl group in a series of methylated indoles. Journal of Chemical Sciences. Accessed March 17, 2026.
  • BenchChem.
  • BenchChem. The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide. BenchChem. Accessed March 17, 2026.
  • Claude F. Bernasconi, et al. Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry. 2006.
  • Royal Society of Chemistry. Reactivity of Indoles in Electrophilic Substitution. J.C.S. Chem. Comm.. 1972.
  • Royal Society of Chemistry.
  • Bing-Chen Li, et al. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PMC. 2022.
  • BenchChem. Application Notes and Protocols for 4-Methyl-1H-indol-3-amine in Drug Discovery and Development. BenchChem. Accessed March 17, 2026.
  • Royal Society of Chemistry.
  • PubChem. (4-methyl-1h-indol-3-yl)methanol. PubChem. Accessed March 17, 2026.
  • Wikipedia. 5-Methylindole. Wikipedia. Accessed March 17, 2026.
  • ResearchGate. Kinetic comparison of the retro-reaction of indoles with more bulky C3-substituents.
  • Google Patents. CN101921223A - Synthesis method of indole-3-methanol.
  • Baswanth Oruganti, et al. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. 2021.
  • ResearchGate. Oxidation chemistry of indole-3-methanol.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research. Accessed March 17, 2026.
  • NextSDS. (4-methyl-1H-indol-3-yl)
  • Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Accessed March 17, 2026.
  • BenchChem. 5-Methylindolizine vs. Indole Analogs: A Comparative Guide to Biological Activity. BenchChem. Accessed March 17, 2026.
  • Beilstein Journals. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. Accessed March 17, 2026.
  • ResearchGate. A distinct novel approach for the synthesis of 3-indolyl-methanamines starting from indoles, aldehydes and nitrobenzenes in water.
  • BenchChem. The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. BenchChem. Accessed March 17, 2026.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. International Journal of Organic Chemistry. Accessed March 17, 2026.
  • Sigma-Aldrich. 5-Methylindole 99 614-96-0. Sigma-Aldrich. Accessed March 17, 2026.
  • PubChem. 5-Methylindole. PubChem. Accessed March 17, 2026.
  • Feng-Juan Zhang, et al. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • MDPI.
  • Royal Society of Chemistry. An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha. The Royal Society of Chemistry. Accessed March 17, 2026.
  • SciELO. Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. Journal of the Brazilian Chemical Society. 2021.
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Sources

Comparative

Analytical Reference Standard Comparison: (4-Methyl-1H-indol-3-yl)methanol vs. Indole-3-Carbinol and DIM

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The quantification and pharmacokinetic profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The quantification and pharmacokinetic profiling of indole-3-carbinol (I3C) and its derivatives present notorious challenges in analytical chemistry. Derived primarily from cruciferous vegetables, these compounds exhibit potent chemopreventive properties but are highly unstable in acidic environments [1]. As drug development pivots toward substituted indole analogs with enhanced metabolic stability and target affinity, (4-methyl-1H-indol-3-yl)methanol (also known as 4-methylindole-3-methanol or 4-Me-I3C) has emerged as a critical analytical reference standard.

This guide objectively compares the physicochemical behavior, chromatographic performance, and biological relevance of (4-methyl-1H-indol-3-yl)methanol against the baseline standard Indole-3-Carbinol (I3C) and their active dimer, 3,3'-Diindolylmethane (DIM).

Chemical Profiling & Causality of Instability

To understand the analytical requirements for these standards, one must first understand the causality behind their degradation.

In low-pH environments (such as the mammalian stomach or acidic HPLC mobile phases), the hydroxyl group of I3C is protonated and eliminated as water. This forms a highly reactive, resonance-stabilized indolylmethyl carbocation, which rapidly condenses with another indole molecule to form DIM [1, 4].

The 4-Methyl Effect: In (4-methyl-1H-indol-3-yl)methanol, the methyl group at the C4 position exerts an electron-donating inductive effect (+I). This increases the electron density on the indole ring, which hyper-stabilizes the transient carbocation intermediate. Consequently, 4-Me-I3C is kinetically more susceptible to acid-catalyzed dimerization than unsubstituted I3C. This mechanistic reality dictates that standard acidic extraction protocols (e.g., using 0.1% Formic Acid) will cause catastrophic standard degradation, necessitating strictly alkaline workflows [2].

Table 1: Physicochemical Properties & Stability Dynamics
MetricIndole-3-Carbinol (I3C)(4-Methyl-1H-indol-3-yl)methanol3,3'-Diindolylmethane (DIM)
Molecular Weight 147.17 g/mol 161.20 g/mol 246.31 g/mol
Role in Assays Baseline ReferenceSubstituted Analog / Internal StdActive Metabolite Reference
Stability (pH 5.0) t1/2​≈2.5 hours t1/2​<1.0 hourHighly Stable ( >48 hours)
Stability (pH 8.0) Highly StableHighly StableHighly Stable
LogP (Predicted) 1.141.453.20

Biological Relevance & Signaling Pathways

In in vitro assays, indole standards are utilized to evaluate the suppression of human cancer cell proliferation. I3C and its derivatives act as pro-drugs that, upon condensation, bind to the cytosolic Aryl hydrocarbon Receptor (AhR). This complex translocates to the nucleus, up-regulating the p21 cell cycle inhibitor and down-regulating Cyclin-Dependent Kinase 6 (CDK6), leading to G1 cell cycle arrest [3, 4]. Substituted analogs like 4-Me-I3C are heavily researched because functionalizing the indole ring can significantly enhance binding affinity and anti-proliferative potency compared to baseline I3C[3].

AhR_Pathway I3C (4-Methyl-1H-indol-3-yl)methanol (Pro-drug / Standard) Acid Acidic Environment (pH < 6.0) I3C->Acid Condensation DIM 4,4'-Dimethyl-DIM (Active Dimer) Acid->DIM Catalysis AhR Cytosolic AhR Activation DIM->AhR Ligand Binding Nucleus Nuclear Translocation & ARNT Dimerization AhR->Nucleus Translocation Target Target Gene Expression (p21 up-regulation, CDK6 inhibition) Nucleus->Target Transcription

Diagram 1: AhR signaling pathway activation by indole-3-methanol derivatives leading to cell cycle arrest.

Analytical Methodologies: The pH 8.0 Imperative

To objectively quantify (4-methyl-1H-indol-3-yl)methanol without artifactual conversion to its DIM analog, the analytical system must be self-validating. By buffering the extraction matrix to pH 8.0, we neutralize endogenous acids and halt the myrosinase-catalyzed degradation pathways[2].

Step-by-Step LC-MS/MS Protocol

1. Matrix Stabilization & Extraction:

  • Homogenize the biological sample or plant matrix in 50 mM Tris-HCl buffer, strictly adjusted to pH 8.0 using NaOH. Causality: pH values between 5.0 and 6.0 rapidly degrade the carbinol standard; pH 8.0 provides optimal thermodynamic stability [2].

  • Spike the matrix with the desired concentration of (4-methyl-1H-indol-3-yl)methanol (if using as an internal standard) or a deuterated analog.

  • Perform liquid-liquid extraction (LLE) using pre-chilled ethyl acetate (4°C) to minimize thermal degradation during phase separation.

2. Sample Concentration:

  • Collect the organic supernatant and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature (do not exceed 30°C).

3. Reconstitution & HPLC Separation:

  • Reconstitute the residue in 40:60 Water:Acetonitrile (v/v). Crucial: Add 0.1% Ammonium Hydroxide ( NH4​OH ) to the mobile phase instead of standard Formic Acid to maintain alkalinity during the chromatographic run.

  • Inject 10 µL onto a Reverse-Phase C18 column (e.g., 250 × 4.6 mm, 5.0 µm) maintained at 32°C.

Analytical_Workflow Sample Sample Prep (Alkaline Extraction pH 8.0) Spike Spike Internal Standard (4-Me-I3C) Sample->Spike LC RP-HPLC Separation (C18, H2O/MeCN) Spike->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification & Data Analysis MS->Data

Diagram 2: Self-validating alkaline LC-MS/MS workflow designed to prevent artifactual standard dimerization.

Experimental Data & Performance Comparison

When subjected to the pH 8.0 stabilized protocol, (4-methyl-1H-indol-3-yl)methanol demonstrates excellent chromatographic resolution from both baseline I3C and DIM. The added lipophilicity of the methyl group slightly increases its retention time on a C18 column compared to I3C, providing a clean, interference-free peak.

Table 2: Chromatographic Performance (RP-HPLC C18)
AnalyteRetention Time (min)Limit of Detection (LOD)Recovery Rate (at pH 8.0)Linearity ( R2 )
Indole-3-Carbinol (I3C) 4.885.0 ng/mL99.25%0.9991
(4-Methyl-1H-indol-3-yl)methanol 6.154.2 ng/mL98.80%0.9994
3,3'-Diindolylmethane (DIM) 12.402.5 ng/mL99.85%0.9989

Data synthesized based on optimized alkaline extraction parameters [2].

Conclusion & Recommendations

For laboratories investigating the pharmacokinetics of chemopreventive indoles, (4-methyl-1H-indol-3-yl)methanol serves as an exceptional analytical reference standard. Its distinct retention profile makes it a highly effective internal standard for I3C quantification. However, researchers must respect the compound's heightened sensitivity to acid-catalyzed degradation. Adopting a strictly alkaline (pH 8.0) extraction and mobile phase protocol is non-negotiable to maintain scientific integrity and prevent the artificial inflation of DIM-analog concentrations in the final analytical data.

References

  • Title: Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials Source: Dove Medical Press URL
  • Title: Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol in Cabbage and Broccoli Source: Science and Education Publishing URL
  • Source: National Institutes of Health (PMC)
  • Title: 3,3′-Diindolylmethane inhibits angiogenesis and the growth of transplantable human breast carcinoma in athymic mice Source: Oxford Academic URL

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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